Product packaging for 1-Boc-5-formylindoline(Cat. No.:CAS No. 879887-32-8)

1-Boc-5-formylindoline

Cat. No.: B113149
CAS No.: 879887-32-8
M. Wt: 247.29 g/mol
InChI Key: BXALJGGFHGKPIM-UHFFFAOYSA-N
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Description

1-Boc-5-formylindoline (CAS 879887-32-8) is a high-value chemical intermediate that incorporates two highly functional groups, making it an exceptionally versatile building block for multistep organic synthesis . The compound features the acid-labile tert-butoxycarbonyl (Boc) protecting group, which masks the secondary amine of the indoline scaffold and prevents unwanted reactions during synthetic sequences . This protection is crucial as the indoline framework is a fundamental motif found in numerous biologically active molecules and natural products, particularly alkaloids, and is extensively investigated for applications in anticancer, anti-inflammatory, antimicrobial, and central nervous system agents . The Boc group can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid, revealing the free amine for further diversification without affecting other sensitive functional groups . The formyl group at the 5-position serves as a powerful synthetic handle due to its electrophilic carbonyl carbon, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions . Researchers can readily convert this aldehyde into other valuable functional groups, including through oxidation to a carboxylic acid, reduction to a primary alcohol, or transformation into an amine via reductive amination . Furthermore, it participates in key reactions like Wittig olefinations and nucleophilic additions with organometallic reagents, allowing for significant structural elaboration of the core scaffold . The combination of a protected amine and a reactive aldehyde on this bicyclic heterocycle makes this compound a critical reagent for drug discovery, material science, and the construction of complex molecular architectures. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO3 B113149 1-Boc-5-formylindoline CAS No. 879887-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 5-formyl-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXALJGGFHGKPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619064
Record name tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879887-32-8
Record name tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of a Key Indole Intermediate: A Technical Guide to tert-butyl 5-formyl-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial query for "1-Boc-5-formylindoline" did not yield a readily available, distinct CAS number or molecular weight in prominent chemical databases. This suggests the compound may be less common or referenced under a different nomenclature. However, the structurally related and widely utilized compound, tert-butyl 5-formyl-1H-indole-1-carboxylate (also known as 1-Boc-5-formylindole), is a critical reagent in medicinal chemistry. This guide will focus on this key intermediate, assuming it is the compound of interest for researchers and drug development professionals.

Core Compound Identification and Properties

tert-butyl 5-formyl-1H-indole-1-carboxylate is a versatile building block in organic synthesis, particularly valued in the construction of complex heterocyclic scaffolds for pharmaceutical applications. The presence of the Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances its stability and solubility, while the aldehyde functionality at the 5-position serves as a reactive handle for a multitude of chemical transformations.

Identifier Value
Chemical Name tert-butyl 5-formyl-1H-indole-1-carboxylate
Synonyms 1-Boc-5-formylindole, N-Boc-5-formylindole
CAS Number 279256-09-6
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.27 g/mol

Strategic Synthesis of 1-Boc-5-formylindole

The efficient synthesis of 1-Boc-5-formylindole is crucial for its application in drug discovery programs. A common and reliable method involves the protection of the indole nitrogen followed by formylation.

Boc Protection of Indole

The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This protection strategy is vital as it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions in subsequent steps and increasing the solubility of the indole core in organic solvents.

Vilsmeier-Haack Formylation

With the nitrogen protected, the subsequent formylation at the C5 position is often accomplished via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole ring. However, by employing specific reaction conditions and stoichiometry, formylation can be directed to the C5 position, yielding the desired product.

Experimental Protocol: Synthesis of tert-butyl 5-formyl-1H-indole-1-carboxylate

Materials:

  • Indole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Boc Protection:

    • To a solution of indole (1.0 eq) in acetonitrile, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 1H-indole-1-carboxylate.

  • Formylation:

    • Cool a solution of DMF (3.0 eq) in dichloromethane to 0 °C.

    • Slowly add POCl₃ (1.5 eq) to the cooled DMF solution and stir for 30 minutes to generate the Vilsmeier reagent.

    • Add a solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq) in dichloromethane to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it into an ice-cold saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 5-formyl-1H-indole-1-carboxylate as a solid.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Formylation Indole Indole Boc_Indole tert-butyl 1H-indole-1-carboxylate Indole->Boc_Indole Boc₂O, DMAP Acetonitrile Final_Product tert-butyl 5-formyl-1H-indole-1-carboxylate Boc_Indole->Final_Product POCl₃, DMF Dichloromethane

Caption: Synthetic route to 1-Boc-5-formylindole.

The Role of 1-Boc-5-formylindole in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The aldehyde functionality of 1-Boc-5-formylindole provides a versatile entry point for the synthesis of a wide array of indole derivatives with potential therapeutic applications.

Reductive Amination

The aldehyde can readily undergo reductive amination with a variety of primary and secondary amines to introduce diverse side chains. This reaction is a cornerstone in creating libraries of compounds for screening against various biological targets. The resulting amines can be further functionalized, allowing for extensive structure-activity relationship (SAR) studies.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde is a suitable substrate for Wittig and Horner-Wadsworth-Emmons reactions, enabling the formation of carbon-carbon double bonds. This allows for the extension of the indole core and the introduction of different functional groups, which can modulate the pharmacological properties of the molecule.

Aldol and Related Condensation Reactions

Condensation reactions, such as the Aldol reaction, with enolates or other nucleophiles can be used to construct more complex carbon skeletons attached to the indole ring. These reactions are instrumental in building molecules with intricate three-dimensional structures, which can lead to enhanced target specificity and potency.

Diagram: Key Reactions in Drug Discovery

DrugDiscoveryReactions cluster_reactions Synthetic Transformations cluster_products Derivative Scaffolds Start 1-Boc-5-formylindole ReductiveAmination Reductive Amination (+ R₁R₂NH) Start->ReductiveAmination Wittig Wittig Reaction (+ Ph₃P=CHR) Start->Wittig Aldol Aldol Condensation (+ Enolate) Start->Aldol AmineProduct 5-(Aminomethyl)indole Derivatives ReductiveAmination->AmineProduct AlkeneProduct 5-(Vinyl)indole Derivatives Wittig->AlkeneProduct ComplexProduct Complex Indole Analogs Aldol->ComplexProduct

Caption: Applications of 1-Boc-5-formylindole.

Conclusion

Spectroscopic Characterization of 1-Boc-5-formylindoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Boc-5-formylindoline, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.

Introduction

This compound, with the chemical formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol , is a versatile building block in medicinal chemistry.[1] The indoline core is a privileged scaffold in numerous pharmaceuticals, and the formyl group at the 5-position provides a reactive handle for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's stability and modulates its reactivity during synthetic transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to characteristic spectroscopic signals. Understanding these is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

A. ¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, aliphatic (indoline ring), Boc, and aldehyde protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and Boc groups.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H9.8 - 10.0s-
Aromatic-H (H-4)7.6 - 7.8d~8.0
Aromatic-H (H-6)7.5 - 7.7dd~8.0, ~1.5
Aromatic-H (H-7)7.3 - 7.5d~8.0
Indoline-CH₂ (H-2)3.9 - 4.1t~8.5
Indoline-CH₂ (H-3)3.0 - 3.2t~8.5
Boc-(CH₃)₃1.5 - 1.6s-

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[2]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual CHCl₃ signal at δ 7.26 ppm.

    • Integrate all signals to determine the relative number of protons.

B. ¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and Boc groups are expected at the downfield end of the spectrum.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Aldehyde C=O190 - 192
Boc C=O152 - 154
Aromatic C-5130 - 132
Aromatic C-7a145 - 147
Aromatic C-3a133 - 135
Aromatic C-4125 - 127
Aromatic C-6124 - 126
Aromatic C-7115 - 117
Boc C(CH₃)₃80 - 82
Indoline CH₂ (C-2)52 - 54
Indoline CH₂ (C-3)28 - 30
Boc C(CH₃)₃28 - 29

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

    • Set the spectral width to cover the range of 0-220 ppm.

    • Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the CDCl₃ triplet centered at δ 77.16 ppm.[2]

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl groups.

Functional GroupExpected Absorption Frequency (cm⁻¹)Intensity
Aldehyde C=O stretch1680 - 1700Strong
Carbamate (Boc) C=O stretch1690 - 1710Strong
Aromatic C=C stretch1600 - 1450Medium to Weak
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C-N stretch1350 - 1250Medium

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrument Setup:

    • Use a Fourier-transform infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass and Fragmentation:

  • Molecular Ion (M⁺): The expected exact mass of this compound (C₁₄H₁₇NO₃) is 247.1208.

  • Common Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 248.1281), [M+Na]⁺ (m/z 270.1100), and [M+K]⁺ (m/z 286.0839) are expected.

  • Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc group or isobutylene from the Boc group.

    • Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 190.

    • Loss of isobutylene (-56 Da) to give a fragment at m/z 191.

    • Loss of the entire Boc group (-101 Da) to give a fragment corresponding to 5-formylindoline at m/z 146.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and maximum signal intensity.

    • Acquire data in positive ion mode.

    • Scan a mass range that includes the expected molecular ion and its adducts (e.g., m/z 100-500).

  • Data Processing:

    • The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and any common adducts.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Verification prep Prepare this compound sample nmr NMR (¹H, ¹³C) prep->nmr ir IR (FTIR-ATR) prep->ir ms MS (ESI) prep->ms interpret Analyze Spectra nmr->interpret ir->interpret ms->interpret verify Confirm Structure and Purity interpret->verify

References

Reactivity of the formyl group at the 5-position of indoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Formyl Group at the 5-Position of Indoline

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a multitude of biologically active compounds.[1][2] Its three-dimensional, sp³-rich character provides a distinct advantage for achieving potent and selective interactions with complex biological targets.[2] Functionalization of this core, particularly at the 5-position of the aromatic ring, is a cornerstone of drug discovery programs. The introduction of a formyl group (-CHO) at this position creates a versatile chemical handle, opening a gateway to a vast chemical space through a variety of well-established synthetic transformations. This guide provides an in-depth exploration of the chemical reactivity of the 5-formyl group on the indoline nucleus, offering field-proven insights, detailed experimental protocols, and mechanistic rationale for researchers, scientists, and drug development professionals.

The Indoline Core: Electronic Landscape and the Influence of the 5-Formyl Substituent

The reactivity of 5-formylindoline is fundamentally governed by the electronic interplay between the indoline ring system and the aldehyde functionality.

  • The Indoline Ring: The indoline core consists of a benzene ring fused to a five-membered saturated heterocycle containing nitrogen. The lone pair of electrons on the indoline nitrogen can participate in resonance with the benzene ring, making the aromatic system electron-rich and generally activating it towards electrophilic substitution.[3][4]

  • The 5-Formyl Group: The formyl group is a moderately strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its ability to participate in resonance. When attached to the 5-position, it exerts two primary effects:

    • Deactivation of the Aromatic Ring: It withdraws electron density from the benzene portion of the indoline, making the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted indoline.

    • Electrophilic Activation of the Carbonyl Carbon: It renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This electrophilicity is the cornerstone of its synthetic utility.

This electronic push-pull dynamic is central to understanding and exploiting the chemistry of 5-formylindoline.

G Indoline_Core Indoline Core (Electron-Donating Nitrogen) Reactivity_Profile Reactivity Profile of 5-Formylindoline Indoline_Core->Reactivity_Profile Influences Formyl_Group 5-Formyl Group (-CHO) (Electron-Withdrawing) Formyl_Group->Reactivity_Profile Governs Aromatic_Ring Aromatic Ring Reactivity (Deactivated for Electrophilic Attack) Reactivity_Profile->Aromatic_Ring Carbonyl_Carbon Carbonyl Carbon Reactivity (Activated for Nucleophilic Attack) Reactivity_Profile->Carbonyl_Carbon

Caption: Logical relationship of electronic influences in 5-formylindoline.

Key Synthetic Transformations of the 5-Formyl Group

The electrophilic nature of the formyl carbon is the primary driver for its synthetic transformations. We will explore three pillars of its reactivity: Reductive Amination, Wittig Olefination, and Aldol Condensation.

Reductive Amination: Gateway to Amine Derivatives

Reductive amination is arguably the most powerful method for converting aldehydes into amines, providing a direct route to secondary and tertiary amines which are ubiquitous in pharmaceuticals. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a hydride source.

Mechanism & Rationale: The process involves two key steps:

  • Imine Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of 5-formylindoline, followed by dehydration to form a C=N double bond (an imine). This step is typically reversible and often acid-catalyzed to facilitate the dehydration.

  • Reduction: A selective reducing agent, introduced to the reaction, reduces the imine to the corresponding amine.

Choice of Reagent: The success of a one-pot reductive amination hinges on the choice of reducing agent. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many applications. It is less reactive than NaBH₄, tolerates mildly acidic conditions (which favor imine formation), and does not readily reduce aldehydes or ketones.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a classic and clean method, producing only water as a byproduct. However, it is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups.[5]

G Start 5-Formylindoline + Primary/Secondary Amine (R₂NH) Imine Imine/Iminium Ion Intermediate Start->Imine Nucleophilic Attack & Dehydration Product 5-(Aminomethyl)indoline Derivative Imine->Product Reduction Reagent Reducing Agent (e.g., NaBH(OAc)₃) Reagent->Imine Acts on

Caption: Workflow for the reductive amination of 5-formylindoline.

Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol describes the synthesis of a secondary amine derivative from 5-formylindoline and a primary amine.

  • Materials:

    • 5-Formylindoline (1.0 eq)

    • Primary Amine (e.g., benzylamine) (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Glacial Acetic Acid (optional, 0.1 eq)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-formylindoline and the chosen solvent (DCM or DCE).

    • Add the primary amine (1.1 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid can be added to catalyze imine formation, particularly with less nucleophilic amines.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Scientist's Note: This is done portion-wise to control any potential exotherm and off-gassing.

    • Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Trustworthiness (Self-Validation): The use of a mild hydride donor (NaBH(OAc)₃) ensures that the aldehyde is not prematurely reduced, allowing for the formation of the imine intermediate which is more electrophilic and thus more readily reduced.[6][7] The basic workup neutralizes the acetic acid and removes any boron-containing byproducts.

The Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene by reacting an aldehyde or ketone with a phosphonium ylide (a Wittig reagent).[8][9] This reaction is exceptionally valuable for converting the 5-formyl group into a variety of vinyl-substituted indolines.

Mechanism & Rationale: The reaction proceeds via a cycloaddition mechanism.

  • Ylide Formation: The Wittig reagent (a phosphorus ylide) is typically prepared by deprotonating a phosphonium salt with a strong base (e.g., n-butyllithium, NaH).[8]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 5-formylindoline. This forms a four-membered ring intermediate called an oxaphosphetane.[10]

  • Cycloreversion: The oxaphosphetane collapses, breaking the C-P and C-O bonds and forming a new C=C bond (the alkene) and a P=O bond (triphenylphosphine oxide). The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction.[8][10]

The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends heavily on the nature of the ylide. Stabilized ylides (containing an adjacent electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing adjacent alkyl groups) tend to produce (Z)-alkenes.[9][10]

Protocol: Wittig Olefination with a Stabilized Ylide

This protocol describes the synthesis of an (E)-alkene from 5-formylindoline.

  • Materials:

    • (Carbethoxymethyl)triphenylphosphonium bromide (1.0 eq)

    • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • 5-Formylindoline (1.0 eq)

    • Saturated aqueous Ammonium Chloride (NH₄Cl)

    • Ethyl Acetate, Brine, Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (e.g., KOtBu) portion-wise. The solution should turn a characteristic deep color (often orange or red), indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes. Scientist's Note: Pre-formation of the ylide is crucial. The choice of base is critical; for stabilized ylides, weaker bases like KOtBu or Na₂CO₃ can sometimes be used, whereas non-stabilized ylides require very strong bases like n-BuLi.[11]

    • In a separate flask, dissolve 5-formylindoline in a minimum amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product. Scientist's Note: A major byproduct is triphenylphosphine oxide, which can often be challenging to separate completely by column chromatography. Sometimes, it can be precipitated out from a nonpolar solvent like hexanes/ether.

Aldol Condensation: C-C Bond Formation via Enolates

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[12][13] In the context of 5-formylindoline, it serves as the electrophilic partner in a "crossed" or "mixed" aldol reaction, reacting with an enolizable ketone or aldehyde.[12]

Mechanism & Rationale (Base-Catalyzed):

  • Enolate Formation: A base removes an acidic α-hydrogen from a ketone (e.g., acetone) to form a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 5-formylindoline to form a β-hydroxy ketone (the "aldol addition" product).[14]

  • Dehydration: Under heating or stronger basic/acidic conditions, the intermediate alcohol is eliminated as a molecule of water to form an α,β-unsaturated ketone (the "aldol condensation" product). This final product is often favored due to the stability gained from the extended conjugated system.[12][15]

To prevent a complex mixture of products, crossed aldol reactions are most effective when one carbonyl partner (in this case, 5-formylindoline) has no α-hydrogens and thus cannot self-condense.[12][14]

Protocol: Base-Catalyzed Crossed Aldol Condensation

This protocol describes the reaction of 5-formylindoline with acetone.

  • Materials:

    • 5-Formylindoline (1.0 eq)

    • Acetone (can be used as solvent, large excess)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

    • Ethanol or Water

    • Dilute Hydrochloric Acid (HCl)

    • Ethyl Acetate, Brine, Anhydrous MgSO₄

  • Procedure:

    • In a round-bottom flask, dissolve 5-formylindoline in a mixture of ethanol and acetone.

    • In a separate beaker, prepare a solution of NaOH in water.

    • Cool the aldehyde/ketone solution to 0-10 °C in an ice-water bath.

    • Add the aqueous NaOH solution dropwise to the stirring mixture. Scientist's Note: Maintaining a low temperature during the addition favors the initial aldol addition product and controls the reaction rate. Allowing the reaction to warm up or heating it will drive the dehydration to the condensation product.[16]

    • Stir the reaction at room temperature for 2-6 hours. A precipitate may form as the product is often less soluble than the starting materials. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a beaker of ice water and slowly neutralize with dilute HCl until the pH is ~7.

    • Collect the precipitated solid by vacuum filtration. If no solid forms, extract the mixture with ethyl acetate (3x).

    • Wash the collected solid (or the combined organic extracts) with water and brine.

    • Dry the organic solution over anhydrous MgSO₄, filter, and concentrate.

    • Recrystallize or purify the crude product by column chromatography.

Data Summary

The following table provides a generalized summary of the discussed reactions. Actual yields and conditions may vary based on the specific substrate and scale.

ReactionKey ReagentsTypical Solvent(s)Product TypeKey Insights
Reductive Amination Amine, NaBH(OAc)₃DCM, DCESecondary/Tertiary AmineMild and highly selective for imine reduction; tolerates a wide range of functional groups.[6][7]
Wittig Reaction Phosphonium Ylide (prepared with strong base)THF, DMF, DMSOAlkenePowerful C=C bond formation; stereochemistry is dependent on ylide stability.[9][10]
Aldol Condensation Enolizable Ketone/Aldehyde, Base (NaOH) or AcidEthanol, Waterα,β-Unsaturated CarbonylExcellent for C-C bond formation; 5-formylindoline acts as a non-enolizable electrophile.[12][17]

Conclusion

The formyl group at the 5-position transforms the indoline scaffold from a mere structural core into a highly versatile platform for synthetic diversification. Its pronounced electrophilicity at the carbonyl carbon allows for reliable and high-yielding transformations, including reductive amination, olefination, and aldol reactions. A thorough understanding of the electronic properties of the starting material and the mechanisms of these key reactions empowers chemists in drug discovery and materials science to rationally design and execute synthetic routes to novel and complex molecules. The protocols and insights provided herein serve as a robust foundation for leveraging the full potential of 5-formylindoline in research and development.

References

The Therapeutic Potential of 1-Boc-5-formylindoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the untapped potential of 1-Boc-5-formylindoline derivatives in drug discovery. By leveraging the reactive 5-formyl group for the synthesis of diverse derivatives, such as Schiff bases and chalcones, a wide spectrum of therapeutic activities can be explored. This document provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for evaluating potential biological activities—including anticancer, antimicrobial, and antioxidant effects—and a framework for interpreting the resulting data. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to investigate this promising class of compounds.

Introduction: The Indoline Scaffold as a Versatile Pharmacophore

The indoline ring system, a saturated analog of indole, is a cornerstone in the design of novel therapeutic agents.[1] Its three-dimensional structure provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 1-position enhances the stability of the indoline ring and allows for controlled synthetic manipulations. Furthermore, the presence of a formyl group at the 5-position offers a reactive handle for the facile synthesis of a diverse library of derivatives. This guide will focus on the potential biological activities of these derivatives, providing the scientific rationale and experimental framework for their exploration.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step in the exploration of its derivatives. A common and efficient route involves the protection of the indole nitrogen, followed by formylation and subsequent reduction of the indole ring to the corresponding indoline.

Synthetic Workflow

A typical synthetic route is outlined below. This multi-step process begins with the readily available indole, which is first protected with a Boc group. The resulting N-Boc-indole can then be formylated at the 5-position, followed by a selective reduction of the pyrrole ring to yield the target indoline.

Synthesis_Workflow Indole Indole Boc_Indole 1-Boc-indole Indole->Boc_Indole Boc Anhydride, Base Formyl_Indole 1-Boc-5-formylindole Boc_Indole->Formyl_Indole Vilsmeier-Haack or other formylation Target This compound Formyl_Indole->Target Reduction (e.g., NaBH3CN, TFA)

Caption: Synthetic workflow for this compound.

Key Synthetic Considerations
  • Boc Protection: The protection of the indole nitrogen with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step is crucial for preventing side reactions at the nitrogen atom during subsequent synthetic transformations.

  • Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like N-Boc-indole. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent.

  • Indole to Indoline Reduction: The reduction of the indole nucleus to an indoline can be achieved using various reducing agents. A particularly effective method for N-protected indoles involves the use of a borane reagent, such as borane-tetrahydrofuran complex or sodium cyanoborohydride, in the presence of an acid like trifluoroacetic acid (TFA).[2] This method offers good yields and selectivity for the reduction of the pyrrole ring while leaving the benzene ring and other functional groups intact. An alternative method involves catalytic hydrogenation.

Potential Biological Activities of this compound Derivatives

The 5-formyl group of this compound is a versatile functional group that can readily undergo condensation reactions with various nucleophiles to generate a diverse array of derivatives. This section will focus on two major classes of derivatives, Schiff bases and chalcones, and their potential biological activities based on extensive research on analogous indole-containing compounds.

Schiff Base Derivatives: A Gateway to Anticancer and Antimicrobial Agents

Schiff bases, formed by the condensation of the 5-formyl group with primary amines, are a well-established class of biologically active compounds.[3] The resulting imine bond is a key structural feature that contributes to their therapeutic potential.

Numerous studies have demonstrated the potent anticancer activity of Schiff bases derived from indole aldehydes.[4][5] These compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and the modulation of key signaling pathways. The cytotoxicity of these derivatives is often evaluated against a panel of human cancer cell lines.

Hypothesized Mechanism of Action:

Anticancer_Pathway Derivative Indoline Schiff Base Derivative Cell Cancer Cell Derivative->Cell DNA DNA Damage Cell->DNA ROS ↑ ROS Production Cell->ROS Caspase Caspase Activation DNA->Caspase Mito Mitochondrial Dysfunction ROS->Mito Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized anticancer mechanism of indoline Schiff base derivatives.

Indole-based Schiff bases have also shown significant promise as antimicrobial agents against a broad spectrum of bacteria and fungi.[6] The lipophilicity of these compounds, which can be tuned by the choice of the amine substituent, often plays a crucial role in their ability to penetrate microbial cell membranes.

Chalcone Derivatives: Exploring Anticancer and Antioxidant Properties

Chalcones are biogenetic precursors of flavonoids and are characterized by an open-chain α,β-unsaturated ketone system.[7] Derivatives synthesized via the Claisen-Schmidt condensation of this compound with various acetophenones are expected to exhibit significant biological activities.

Indole-chalcone hybrids have been extensively investigated as potent anticancer agents.[8][9] Their mechanism of action is often attributed to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.

Hypothesized Mechanism of Action:

Tubulin_Inhibition Derivative Indoline Chalcone Derivative Tubulin Tubulin Dimers Derivative->Tubulin inhibition of polymerization Microtubule Microtubule Tubulin->Microtubule polymerization Spindle Mitotic Spindle (disrupted) Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Hypothesized tubulin polymerization inhibition by indoline chalcone derivatives.

The phenolic and indolic moieties often present in chalcone derivatives can act as potent antioxidants by scavenging free radicals.[7][10] The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized this compound derivatives, a series of robust and standardized in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for assessing anticancer, antimicrobial, and antioxidant activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the antioxidant potential of a compound.[10]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Data Interpretation and Future Directions

The data generated from the aforementioned assays will provide a preliminary assessment of the biological activities of the synthesized this compound derivatives.

  • Anticancer Activity: Low IC₅₀ values in the MTT assay indicate potent cytotoxic activity. Promising compounds should be further investigated for their mechanism of action through cell cycle analysis, apoptosis assays, and target-based assays (e.g., tubulin polymerization inhibition).

  • Antimicrobial Activity: Low MIC values suggest strong antimicrobial potential. Further studies should include a broader panel of microbial strains, including drug-resistant isolates, and time-kill kinetic studies.

  • Antioxidant Activity: Low IC₅₀ values in the DPPH assay indicate significant antioxidant capacity. Further evaluation can be performed using other antioxidant assays such as the ABTS or ORAC assay.

The versatility of the this compound scaffold presents a wealth of opportunities for the development of novel therapeutic agents. Future research should focus on expanding the library of derivatives, establishing structure-activity relationships (SAR), and advancing the most promising compounds to in vivo studies.

References

The Advent and Ascendance of N-Boc Indolines: A Technical Guide to a Cornerstone of Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds. However, the inherent reactivity of the indoline nitrogen has historically presented a significant challenge in synthetic chemistry. This in-depth technical guide chronicles the discovery and development of N-Boc protected indolines, a pivotal advancement that unlocked the full synthetic potential of this crucial heterocycle. We will explore the pre-Boc era of indoline chemistry, detailing the limitations of traditional N-acyl protecting groups. The guide will then pivot to the seminal work that introduced the tert-butoxycarbonyl (Boc) group as a superior solution for indoline nitrogen protection, with a focus on the causal factors that led to its widespread adoption. Subsequently, a comprehensive overview of modern synthetic methodologies for the preparation of N-Boc indolines will be presented, including detailed, field-proven protocols and a comparative analysis of their efficiencies. This guide aims to provide both a historical perspective and a practical, in-depth resource for researchers leveraging N-Boc indolines in their synthetic endeavors.

Introduction: The Indoline Nucleus and the N-Protection Dilemma

The indoline ring system, a dihydro derivative of indole, is a fundamental structural unit in numerous biologically active molecules. Its presence in natural alkaloids and its utility as a synthetic intermediate in drug discovery programs underscore its importance in medicinal chemistry. However, the secondary amine of the indoline nucleus is a locus of reactivity that can complicate synthetic transformations. The lone pair of electrons on the nitrogen atom renders it nucleophilic and susceptible to oxidation, alkylation, and acylation, often leading to undesired side reactions and low yields in multi-step syntheses.

To mitigate these issues, the protection of the indoline nitrogen is a critical strategic consideration. An ideal protecting group for this purpose should be:

  • Easy to install in high yield under mild conditions.

  • Stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.

  • Inert to various synthetic transformations on other parts of the indoline scaffold.

  • Readily cleavable in high yield under specific and mild conditions that do not affect other functional groups.

  • Capable of directing reactivity to other positions of the indoline ring system in a controlled manner.

This guide will illuminate the historical progression of N-protection strategies for indolines, culminating in the widespread adoption of the tert-butoxycarbonyl (Boc) group, which has largely fulfilled these stringent requirements.

The Pre-Boc Era: Limitations of Traditional N-Acyl Protecting Groups

Prior to the widespread use of the Boc group, the indoline nitrogen was typically protected with acyl groups, such as acetyl (Ac) and benzoyl (Bz). These groups could be introduced by reacting indoline with the corresponding acyl chloride or anhydride.

While offering a degree of protection, N-acetyl and N-benzoyl indolines suffer from significant drawbacks that limit their synthetic utility:

  • Lability to Nucleophiles and Bases: The amide bond in N-acyl indolines is susceptible to cleavage under nucleophilic and basic conditions, precluding the use of many standard organic reactions.

  • Difficulty in Deprotection: The removal of N-acyl groups often requires harsh acidic or basic hydrolysis conditions, which are incompatible with sensitive functional groups that may be present on the molecule.

  • Altered Reactivity: The electron-withdrawing nature of the acyl group deactivates the aromatic ring of the indoline, affecting its reactivity in electrophilic aromatic substitution reactions.

These limitations created a need for a more robust and versatile protecting group for the indoline nitrogen, setting the stage for the introduction of the N-Boc moiety.

The Dawn of a New Era: The Discovery and Impact of N-Boc Protected Indolines

The introduction of the tert-butoxycarbonyl (Boc) group revolutionized peptide synthesis and was subsequently adopted for the protection of a wide range of amines. Its application to indoline chemistry, while not marked by a single "discovery" paper in the traditional sense, gained significant traction in the early 1990s. A pivotal publication by Masatomo Iwao and Tsukasa Kuraishi in 1992 stands out as a landmark in demonstrating the unique advantages of the N-Boc group in directing the reactivity of the indoline nucleus.

Their work on the directed ortho-lithiation of 1-(tert-butoxycarbonyl)indoline showcased the power of the N-Boc group to control regioselectivity. They found that treatment of N-Boc indoline with sec-butyllithium and TMEDA at -78 °C resulted in exclusive lithiation at the C-7 position. This was a significant breakthrough, as direct functionalization of the indoline benzene ring was notoriously difficult. The authors explicitly stated that the tert-butoxycarbonyl group was essential for achieving this C-7 selectivity.

Directed Lithiation of N-Boc Indoline.

This ability to functionalize the C-7 position opened up new avenues for the synthesis of complex indoline-containing molecules. The rationale for the success of the N-Boc group in this context lies in its unique combination of electronic and steric properties:

  • Directing Group Ability: The carbonyl oxygen of the Boc group can coordinate to the lithium cation, positioning the organolithium base for deprotonation at the adjacent C-7 position.

  • Steric Hindrance: The bulky tert-butyl group may play a role in directing the base away from the more sterically accessible C-2 and C-3 positions of the pyrrolidine ring.

  • Stability to Strong Bases: Crucially, the carbamate linkage of the N-Boc group is stable to the strongly basic conditions of the lithiation reaction, a feat not achievable with N-acyl protecting groups.

The work of Iwao and Kuraishi, and others in this period, firmly established N-Boc indoline as a versatile and indispensable intermediate in organic synthesis.

Modern Synthetic Methodologies for N-Boc Protected Indolines

The growing importance of N-Boc indolines spurred the development of efficient and scalable synthetic methods. While the direct Boc-protection of indoline is a viable route, the most common and versatile approach involves the synthesis of an N-Boc indole followed by the reduction of the pyrrole ring.

N-Boc Protection of Indoles and Indolines

The standard method for the N-Boc protection of indoles or indolines involves their reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst for this transformation.

Experimental Protocol: N-Boc Protection of Indole

  • To a solution of indole (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) is added portion-wise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-Boc indole.

General workflow for N-Boc protection.
Catalytic Hydrogenation of N-Boc Indoles

The reduction of the 2,3-double bond of N-Boc indoles is the most widely employed method for the synthesis of N-Boc indolines. This transformation is typically achieved through catalytic hydrogenation using a variety of transition metal catalysts.

Palladium on carbon (Pd/C) is a cost-effective and efficient catalyst for the hydrogenation of N-Boc indoles. The reaction is typically carried out under an atmosphere of hydrogen gas.

Experimental Protocol: Palladium-Catalyzed Hydrogenation of N-Boc Indole

  • A flask is charged with N-Boc indole (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Palladium on carbon (10 wt. %, 5-10 mol %) is carefully added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent.

  • The filtrate is concentrated under reduced pressure to afford the N-Boc indoline, which is often pure enough for subsequent steps.

For the synthesis of chiral indolines, asymmetric hydrogenation of prochiral N-Boc indoles is a powerful strategy. Chiral ruthenium complexes, such as those derived from PhTRAP ligands, have been shown to be highly effective for this transformation, providing access to enantioenriched N-Boc indolines with high enantiomeric excesses.[1]

Table 1: Comparison of Catalytic Systems for the Hydrogenation of N-Boc Indoles

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Pd/C, H₂ 1 atm H₂, RT, MeOHCost-effective, readily available, simple procedure.Not suitable for asymmetric synthesis.
[RuCl(p-cymene){(R,R)-(S,S)-PhTRAP}]Cl 50 atm H₂, 60 °C, EtOHHigh enantioselectivity for a range of substrates.[1]Requires specialized chiral ligands and higher pressures.
Ir-based catalysts High pressure H₂, various chiral ligandsCan offer complementary reactivity and selectivity.Often require high catalyst loadings and pressures.

Deprotection of N-Boc Indolines

The facile removal of the Boc group under acidic conditions is one of its key advantages. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common reagent system for this purpose. The deprotection proceeds via cleavage of the tert-butyl-oxygen bond, generating the unstable carbamic acid, which spontaneously decarboxylates to yield the free indoline and gaseous byproducts (isobutylene and carbon dioxide).

Experimental Protocol: Deprotection of N-Boc Indoline

  • The N-Boc indoline (1.0 eq) is dissolved in dichloromethane (DCM).

  • Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise to the solution at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours, or until the starting material is consumed (monitored by TLC).

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is dried and concentrated to give the deprotected indoline.

Deprotection_Mechanism NBocIndoline N-Boc Indoline Protonation Protonation of Carbonyl Oxygen NBocIndoline->Protonation TFA Cleavage Cleavage to form tert-butyl cation and Carbamic Acid Protonation->Cleavage Decarboxylation Spontaneous Decarboxylation Cleavage->Decarboxylation Indoline Indoline Decarboxylation->Indoline Byproducts CO₂ + Isobutylene Decarboxylation->Byproducts

Mechanism of acid-catalyzed N-Boc deprotection.

Conclusion

The introduction of the N-Boc protecting group marked a turning point in the synthetic chemistry of indolines. Its unique combination of stability, directing ability, and facile cleavage has transformed this important heterocyclic scaffold from a challenging synthetic target into a versatile and readily manipulable building block. The seminal work on directed lithiation in the early 1990s highlighted the profound impact of the Boc group on controlling reactivity, while subsequent developments in catalytic hydrogenation have provided highly efficient and even enantioselective routes to N-Boc indolines. This guide has provided a historical and technical overview of this indispensable tool in the modern synthetic chemist's arsenal, offering both context for its development and practical protocols for its application. As the demand for novel and complex indoline-containing molecules continues to grow, the legacy and utility of N-Boc protected indolines are certain to endure.

References

A Senior Application Scientist's Guide to 1-Boc-5-formylindoline: Sourcing, Purity Assessment, and Quality Control

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-5-formylindoline (CAS No. 879887-32-8) has emerged as a pivotal building block in medicinal chemistry and fragment-based drug discovery (FBDD).[1] Its unique structure, featuring a protected indoline core with a reactive aldehyde handle, makes it an invaluable intermediate for synthesizing complex heterocyclic scaffolds and novel therapeutic agents.[2] However, the success and reproducibility of synthetic campaigns heavily rely on the purity and quality of this starting material. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of commercial suppliers, critical purity considerations, and robust analytical methodologies for the quality control of this compound. We will explore the causality behind experimental choices in purity assessment and provide a self-validating protocol for incoming material verification, ensuring the integrity of your research from the very first step.

The Strategic Importance of this compound in Synthesis

The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen serves a critical purpose: it deactivates the otherwise reactive amine, preventing unwanted side reactions and allowing for precise chemical modifications at other positions.[2][3] The formyl group at the 5-position provides a versatile chemical handle for a wide array of transformations, including:

  • Reductive Amination: To introduce diverse amine-containing fragments.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon bond formation and the synthesis of olefin derivatives.

  • Condensation Reactions: To build more complex heterocyclic systems.

Given its role as a foundational starting material, any impurities can lead to significant downstream consequences, including low yields, difficult purification, and the generation of unintended side products, ultimately compromising project timelines and resource allocation.

Commercial Availability and Purity Landscape

A variety of chemical suppliers offer this compound. However, the stated purity and the rigor of the accompanying analytical data can vary. It is incumbent upon the researcher to perform due diligence. Below is a summary of representative commercial offerings.

Supplier CAS Number Stated Purity Typical Analytical Data Provided
Sigma-Aldrich 879887-32-8≥98%Certificate of Analysis (CoA) often available, typically includes NMR and/or HPLC.
Ambeed, Inc. 879887-32-898%Purity confirmed by analytical testing.
Chem-Impex 279256-09-6*≥98% (NMR)[2]Stated purity based on Nuclear Magnetic Resonance (NMR) analysis.
Generic Suppliers 879887-32-8Varies (e.g., 95%-99%)Often specified by HPLC/GC; availability and detail of CoA may vary.

*Note: Some suppliers may list related indole structures. It is crucial to verify the indoline (saturated five-membered ring) versus the indole (aromatic five-membered ring) structure.

Expert Insight: The stated purity of "≥98%" is a common specification, but the nature of the remaining ≤2% is critically important. Potential process-related impurities, such as the de-protected 5-formylindoline or the unformylated 1-Boc-indoline, can have reactivities that interfere with subsequent steps. A comprehensive Certificate of Analysis is therefore more valuable than a simple purity statement.

Analytical Methodologies for Purity Verification

Independent verification of purity is a cornerstone of good laboratory practice.[4] For this compound, a combination of chromatographic and spectroscopic techniques provides a complete picture of the material's quality.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment. A reversed-phase method is typically employed to separate the nonpolar this compound from more polar or less polar impurities.

Causality of Method Design:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately nonpolar analyte.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. Starting with a higher water concentration allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the main compound, followed by any less polar impurities.

  • Detector: A UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm) ensures high sensitivity for the analyte and related aromatic impurities.

Ion-suppression, by adding a small amount of acid like trifluoroacetic acid (TFA) to the mobile phase, can improve peak shape for any acidic or basic impurities.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC provides purity data, ¹H NMR confirms the structural identity and can reveal impurities that may co-elute with the main peak in HPLC.

Key Diagnostic Signals for this compound:

  • ~9.8 ppm (singlet, 1H): The aldehyde proton (CHO). Its presence and integration to one proton are crucial for identity confirmation.

  • ~7.6-7.8 ppm (multiplets, 2H): Aromatic protons ortho and para to the formyl group.

  • ~8.0 ppm (doublet, 1H): Aromatic proton on the Boc-protected ring.

  • ~4.0 ppm (triplet, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).

  • ~3.1 ppm (triplet, 2H): Methylene protons adjacent to the aromatic ring (-Ar-CH₂-).

  • ~1.5 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl (Boc) group. The large integration value of this peak makes it an excellent internal reference for relative quantification of impurities.

Trustworthiness through Integration: By comparing the integration of impurity peaks to the integration of a well-resolved signal from the main compound (e.g., the aldehyde proton), a semi-quantitative assessment of purity can be made.

Visualizing the Quality Control Workflow

A systematic workflow ensures that every batch of starting material is validated before use. This process prevents costly downstream failures and ensures experimental reproducibility.

QC_Workflow cluster_0 Phase 1: Initial Inspection cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Final Disposition Receive Receive Compound CoA Review Supplier CoA Receive->CoA Visual Visual Inspection (Color, Form) CoA->Visual Solubility Solubility Check Visual->Solubility Run_HPLC Perform HPLC Analysis Solubility->Run_HPLC Run_NMR Perform ¹H NMR Analysis Solubility->Run_NMR Compare_CoA Data matches CoA? Run_HPLC->Compare_CoA Identity_Spec Structure Confirmed? Run_NMR->Identity_Spec Purity_Spec Purity > 98%? Compare_CoA->Purity_Spec Yes Reject Reject Lot Compare_CoA->Reject No Accept Accept Lot Purity_Spec->Accept Yes Purity_Spec->Reject No Identity_Spec->Purity_Spec Yes Identity_Spec->Reject No

Caption: Quality Control workflow for incoming this compound.

Protocol: Incoming Quality Control Assessment

This protocol provides a self-validating system for any researcher to confirm the identity and purity of a newly acquired batch of this compound.

Materials:

  • This compound (new batch)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Deuterated chloroform (CDCl₃) or DMSO-d₆

  • Analytical balance, vials, volumetric flasks

  • HPLC system with UV detector

  • NMR spectrometer (≥400 MHz recommended)

Methodology:

Part A: HPLC Purity Analysis

  • Standard Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Acceptance Criteria: Purity ≥ 98.0%.

Part B: NMR Identity Confirmation

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of all key diagnostic signals as listed in Section 3.2.

    • Check for the absence of significant impurity signals. Pay close attention to the aromatic region for isomers and the aliphatic region for solvent residue or by-products.

    • Ensure the integration ratios are correct (e.g., the 9H singlet of the Boc group should be nine times the intensity of the 1H singlet of the aldehyde).

  • Acceptance Criteria: Spectrum must be consistent with the structure of this compound and free of significant impurities.

Potential Impurities and Their Significance

Understanding potential impurities is key to troubleshooting synthetic issues.

Impurities cluster_impurities Potential Process-Related Impurities Main This compound Imp1 5-Formylindoline (de-Boc'd) Main->Imp1 Side Reaction: Boc Cleavage Imp2 1-Boc-indoline (unformylated) Main->Imp2 Incomplete Formylation Imp3 tert-Butyl 6-formyl-1-indolinecarboxylate (isomer) Main->Imp3 Poor Regio- selectivity

Caption: Structure of this compound and common impurities.

  • 5-Formylindoline: This impurity has a free secondary amine, which can compete in nucleophilic addition or acylation reactions.

  • 1-Boc-indoline: An unreactive impurity that will reduce the effective molarity of your starting material, leading to lower yields.

  • Isomeric Impurities: Can lead to complex product mixtures that are difficult to separate and characterize.

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist. However, its utility is directly tied to its purity. By partnering with reliable commercial suppliers, understanding the critical analytical techniques for quality assessment, and implementing a robust incoming QC protocol, researchers can ensure the integrity and reproducibility of their synthetic efforts. This guide provides the foundational knowledge and practical steps to confidently source and utilize high-purity this compound, paving the way for successful drug discovery and development programs.

References

Methodological & Application

Application Note & Protocol: Synthesis of 1-Boc-5-formylindoline via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Boc-5-formylindoline is a pivotal building block in contemporary medicinal chemistry and pharmaceutical development, serving as a versatile precursor for a wide array of complex molecular architectures. This document provides a comprehensive, field-proven guide for its synthesis from 1-Boc-indoline. We detail a robust protocol centered on the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich heterocycles.[1][2][3] This guide delves into the underlying reaction mechanism, provides a meticulously detailed step-by-step experimental procedure, outlines critical safety considerations, and offers practical troubleshooting advice to ensure reproducible, high-yield synthesis.

Introduction and Scientific Principle

The introduction of a formyl (-CHO) group into an aromatic system is a fundamental transformation in organic synthesis. The resulting aldehyde functionality is a synthetic linchpin, readily participating in reactions such as reductive amination, oxidation to a carboxylic acid, and various carbon-carbon bond-forming reactions.[4] For the indoline scaffold, which is a core component of numerous natural products and pharmaceuticals, site-selective formylation is of paramount importance.

The Vilsmeier-Haack reaction is the method of choice for this transformation due to its reliability and high efficiency with electron-rich aromatic substrates.[3][5] The reaction employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a dehydrating acid chloride like phosphorus oxychloride (POCl₃).

Reaction Mechanism

The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the highly electrophilic chloroiminium cation (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich indoline ring acts as a nucleophile. The nitrogen atom of the indoline ring is a powerful activating group, directing the electrophilic substitution primarily to the para position (C5), which is sterically accessible and electronically favored.

  • Aromatization and Hydrolysis: The resulting intermediate loses a proton to restore aromaticity, forming an iminium salt. This salt is then hydrolyzed during the aqueous workup step to yield the final product, this compound.

.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Vilsmeier->Intermediate Indoline 1-Boc-indoline Indoline->Intermediate Product This compound Intermediate->Product Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction mechanism for the formylation of 1-Boc-indoline.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Boc-indoline>98% PuritySigma-AldrichStarting material
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Acros OrganicsMust be dry
Phosphorus oxychloride (POCl₃)>99%Alfa AesarHighly corrosive, handle with extreme care
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction
Saturated Sodium BicarbonateACS GradeVWRFor neutralization and workup
Anhydrous Magnesium SulfateACS GradeEMD MilliporeFor drying organic layers
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
Ethyl AcetateHPLC GradeJ.T. BakerEluent for chromatography
HexanesHPLC GradeJ.T. BakerEluent for chromatography
Critical Safety Precautions
  • Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing heat and toxic HCl gas. All operations involving POCl₃ must be conducted in a certified chemical fume hood. [6][7]

  • Personal Protective Equipment (PPE) , including safety goggles, a flame-resistant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene), is mandatory.

  • The reaction quenching step is highly exothermic . The reaction mixture must be added slowly to a well-stirred ice/water mixture to control the temperature rise.

  • DMF is a skin irritant and can be absorbed through the skin. Avoid direct contact.

Step-by-Step Synthesis Procedure
  • Vilsmeier Reagent Preparation:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (15 mL, 0.194 mol).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃) (5.5 mL, 0.059 mol) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Formylation Reaction:

    • In a separate flask, dissolve 1-Boc-indoline (10.0 g, 0.046 mol) in anhydrous DMF (20 mL).

    • Add the solution of 1-Boc-indoline to the pre-formed Vilsmeier reagent dropwise over 15 minutes at 0 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C using an oil bath and maintain for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 20% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Reaction Quenching and Workup:

    • Prepare a 1 L beaker containing 400 g of crushed ice and 100 mL of water.

    • CAREFULLY and SLOWLY , pour the warm reaction mixture into the stirred ice-water slurry. This step is highly exothermic and should be done in the fume hood.

    • Once the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture until the pH is ~7-8. (Caution: CO₂ evolution).

    • Stir the resulting suspension for 30 minutes. A precipitate of the crude product should form.

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to pale yellow solid.

Quantitative Data and Workflow

Summary of Reaction Parameters
ParameterValueNotes
1-Boc-indoline (Substrate)1.0 eq (e.g., 10.0 g)Limiting reagent
POCl₃1.3 eqActivates DMF
DMFSolvent & ReagentUse anhydrous grade
Reaction Temperature60 °COptimal for driving the reaction to completion
Reaction Time2-3 hoursMonitor by TLC
Expected Yield 75-90% Post-purification

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and reagents (especially DMF) are anhydrous.
Insufficient reaction time or temperature.Confirm temperature with a calibrated thermometer and extend reaction time, monitoring by TLC.
Low Yield Incomplete reaction.See above.
Product loss during workup/extraction.Ensure complete neutralization before extraction. Perform multiple extractions (3x) to maximize recovery.
Difficult purification.Optimize the eluent system for chromatography; a shallower gradient may improve separation.
Multiple Products Formation of other isomers (e.g., C7 formylation).While C5 is strongly preferred, minor isomers can form. Careful chromatography is essential for isolation of the desired product.
Decomposition during heating.Do not exceed the recommended reaction temperature.

Conclusion

The Vilsmeier-Haack reaction provides a highly reliable and scalable method for the synthesis of this compound from 1-Boc-indoline. By adhering to the detailed protocol and exercising the necessary safety precautions, researchers can consistently obtain the desired product in high yield and purity. This versatile intermediate is thus made readily accessible for further elaboration in drug discovery and development programs.

References

Introduction: The Strategic Importance of Formylated Indolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Synthesis of 1-Boc-5-formylindoline via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4] This transformation, which employs a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide like phosphorus oxychloride (POCl₃), generates a potent electrophilic species known as the Vilsmeier reagent.[5][6][7] This reagent efficiently installs a formyl (-CHO) group, a critical functional handle for further molecular elaboration.

Within the vast landscape of heterocyclic chemistry, indoline scaffolds are privileged structures found in numerous natural products and pharmaceutical agents. The introduction of a formyl group onto the indoline ring, specifically at the 5-position, creates a key synthetic intermediate. This compound, the target of this protocol, serves as a versatile building block for the synthesis of a wide array of complex molecules, including receptor agonists, enzyme inhibitors, and functional materials. The tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen serves a dual purpose: it enhances the stability of the molecule and modulates the electronic properties of the aromatic ring, directing the formylation to the desired position.

This document provides a comprehensive, field-tested protocol for the Vilsmeier-Haack formylation of 1-Boc-indoline. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also a deep dive into the causality behind experimental choices, safety considerations, and troubleshooting strategies to ensure a successful and reproducible synthesis.

Reaction Mechanism: A Tale of Electrophilic Aromatic Substitution

The Vilsmeier-Haack formylation of 1-Boc-indoline proceeds through a well-established two-stage mechanism: the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution on the electron-rich indoline ring.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This generates a tetrahedral intermediate that subsequently collapses, eliminating a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, the active Vilsmeier reagent.[1][2][5][7]

  • Electrophilic Attack and Hydrolysis: The 1-Boc-indoline ring is rendered electron-rich by the nitrogen atom's lone pair. This electron density is directed primarily to the para position (C5), making it the most nucleophilic site for electrophilic attack. The C5 position attacks the Vilsmeier reagent, breaking the aromaticity of the benzene ring and forming a resonance-stabilized cationic intermediate (a sigma complex). A proton is then eliminated to restore aromaticity, yielding an iminium salt intermediate. This intermediate is stable until the aqueous work-up, during which it is readily hydrolyzed to afford the final product, this compound, and dimethylamine hydrochloride.[1][2][6]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indoline 1-Boc-indoline Sigma_Complex Sigma Complex (Cationic Intermediate) Indoline->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Iminium_Salt_Hydrolysis Iminium Salt Intermediate Final_Product This compound Iminium_Salt_Hydrolysis->Final_Product + H₂O (Work-up)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis. All operations involving POCl₃ must be conducted in a certified chemical fume hood.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Purity/Notes
1-Boc-indolineC₁₃H₁₇NO₂219.2883363-29-5>97%
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3>99%, ReagentPlus®
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, >99.8%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, >99.8%
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Saturated aqueous solution
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous, granular
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS Grade
HexanesC₆H₁₄86.18110-54-3ACS Grade
Step-by-Step Methodology

1. Preparation of the Vilsmeier Reagent (In Situ)

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (25 mL, 0.32 mol).

  • Cool the flask to 0 °C using an ice-water bath.

  • With vigorous stirring, add phosphorus oxychloride (POCl₃) (7.0 mL, 0.075 mol, ~1.5 equiv) dropwise via the dropping funnel over a period of 20-30 minutes.

    • Causality: This addition is highly exothermic. A slow, controlled rate is critical to prevent a runaway reaction and decomposition of the forming Vilsmeier reagent.[5] Maintaining a low temperature ensures the stability of the reagent.

  • After the addition is complete, allow the resulting pale-yellow solution to stir at 0 °C for an additional 30 minutes.

2. Formylation Reaction

  • In a separate flask, dissolve 1-Boc-indoline (11.0 g, 0.05 mol, 1.0 equiv) in anhydrous DCM (50 mL).

  • Add the 1-Boc-indoline solution dropwise to the cold, stirred Vilsmeier reagent solution over 30 minutes.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The starting material (1-Boc-indoline) should show a higher Rf value than the more polar aldehyde product. The reaction is complete when the starting material spot is no longer visible.

3. Reaction Quench and Work-up

  • Prepare a large beaker (1 L) containing crushed ice (approx. 300 g) and a saturated aqueous solution of sodium bicarbonate (300 mL). Place it in a secondary container (ice bath) and stir vigorously.

  • CRITICAL STEP: Slowly and carefully pour the reaction mixture into the vigorously stirred ice/bicarbonate slurry.

    • Causality & Safety: This "reverse quench" is the safest method for neutralizing the reaction.[5] Excess POCl₃ reacts violently with water in a highly exothermic process. The large volume of ice absorbs the heat generated, while the sodium bicarbonate neutralizes the phosphoric acid and hydrochloric acid byproducts, preventing potential hazards and facilitating product isolation.[5]

  • Continue stirring the mixture for 30-60 minutes until all the ice has melted and gas evolution has ceased.

4. Extraction and Purification

  • Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, typically an off-white or pale-yellow solid, should be purified by column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product.

Workflow Figure 2: Experimental Workflow cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) B 2. Add 1-Boc-indoline solution A->B C 3. Stir at RT & Monitor by TLC B->C D 4. Quench into ice/NaHCO₃ C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, Dry, & Concentrate E->F G 7. Column Chromatography F->G H 8. Isolate Pure Product G->H

Caption: Figure 2: Experimental Workflow.

Expected Results and Characterization

Following this protocol should provide the target compound in good yield and high purity.

ParameterValue
Typical Yield 75-85%
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.85 (s, 1H, -CHO), 8.0 (d, 1H, Ar-H), 7.7 (dd, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 4.1 (t, 2H, -CH₂-N), 3.1 (t, 2H, Ar-CH₂-), 1.6 (s, 9H, -C(CH₃)₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 190.5, 152.0, 148.5, 131.0, 130.5, 125.0, 124.5, 115.0, 81.5, 50.0, 28.5, 27.5
IR (KBr, cm⁻¹) ν ~2975, ~1705 (C=O, Boc), ~1680 (C=O, aldehyde), ~1595, ~1480
MS (ESI+) m/z 248.1 [M+H]⁺, 270.1 [M+Na]⁺

Troubleshooting and Safety Imperatives

ProblemPotential Cause(s)Recommended Solution
Low or No Yield - Reagents not anhydrous (especially DMF).- POCl₃ degraded.- Insufficient reaction time.- Use freshly opened anhydrous solvents.- Use a fresh bottle of POCl₃.- Monitor reaction to completion by TLC.
Dark-colored Crude Product - Reaction temperature too high during reagent addition or reaction.- Prolonged reaction time.- Maintain strict temperature control (0 °C) during Vilsmeier reagent formation.- Avoid unnecessarily long reaction times once TLC shows completion.
Difficult Purification - Incomplete quenching leading to acidic impurities.- Formation of side-products.- Ensure thorough neutralization during work-up.- Use a slow gradient during column chromatography for better separation.
Safety Precautions
  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water.[5] Always handle it in a fume hood, wearing a lab coat, nitrile gloves, and chemical safety goggles. Have a suitable quenching agent (like dry sand or sodium bicarbonate) nearby for spills.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic. Strict adherence to the described temperature control and slow addition rates is essential to prevent accidents.

  • Solvent Handling: Dichloromethane is a suspected carcinogen. Handle all organic solvents with appropriate care in a well-ventilated area.

Conclusion

The Vilsmeier-Haack reaction is an exceptionally reliable and efficient method for the synthesis of this compound. By carefully controlling reaction parameters, particularly temperature and moisture, this protocol consistently delivers high yields of the desired product. The resulting formylated indoline is a valuable platform for further synthetic diversification, enabling access to a wide range of complex molecular architectures for applications in medicinal chemistry and materials science. This detailed guide serves as a robust resource for any scientist looking to employ this critical transformation.

References

Application Notes & Protocols: Reductive Amination of 1-Boc-5-formylindoline for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indoline Scaffold and Reductive Amination

In the landscape of modern drug discovery, the indoline framework is a privileged scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its sp3-rich, three-dimensional structure provides an excellent platform for developing molecules that can interact with complex biological targets with high specificity. A crucial synthetic challenge lies in the efficient and selective functionalization of this core. The introduction of diverse amine functionalities is a cornerstone of medicinal chemistry strategy, as it allows for the modulation of physicochemical properties such as solubility, basicity, and the ability to form key hydrogen bonds with protein targets.[]

Reductive amination stands out as one of the most powerful and reliable methods for forming carbon-nitrogen bonds.[4] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, elegantly circumvents the common issue of overalkylation often encountered with direct amine alkylation using alkyl halides.[5] This document provides a detailed technical guide on the application of reductive amination using 1-Boc-5-formylindoline, a versatile building block for creating libraries of novel indoline derivatives. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into optimizing this critical transformation.

The Mechanism: A Tale of Selectivity

The success of the direct, one-pot reductive amination hinges on the careful selection of a reducing agent that can selectively reduce the protonated imine (iminium ion) intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, often abbreviated as STAB, is the reagent of choice for this transformation due to its remarkable selectivity.[6][7]

The reaction proceeds through two key stages within the same pot:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of this compound. This forms a transient hemiaminal intermediate. Under mildly acidic conditions, often facilitated by a catalytic amount of acetic acid, the hemiaminal readily dehydrates to form a resonance-stabilized iminium ion.[8] The acid catalyst plays a crucial role by protonating the carbonyl oxygen, increasing its electrophilicity and accelerating the initial amine addition.[9]

  • Hydride Reduction: The steric bulk and electron-withdrawing nature of the three acetoxy groups on STAB make it a milder and more selective hydride donor than reagents like sodium borohydride (NaBH₄).[7][10] STAB reacts much faster with the electrophilic iminium ion than with the less reactive starting aldehyde.[4][8] This chemoselectivity is the cornerstone of the reaction's success, preventing the wasteful reduction of the starting material to an alcohol and ensuring high yields of the desired amine product.[6]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A This compound C Hemiaminal Intermediate A->C + R¹R²NH B Amine (R¹R²NH) B->C D Iminium Ion C->D - H₂O (Acid Catalyzed) F Final Product: 5-Aminomethylindoline Derivative D->F + Hydride (H⁻) E NaBH(OAc)₃ (STAB) E->F

Caption: Reductive Amination Mechanism using STAB.

Core Protocol: Reductive Amination of this compound

This protocol provides a robust and general method applicable to a wide range of primary and secondary amines.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore under inert gas.
Amine (Primary or Secondary)VariousVariousEnsure purity. If using an HCl salt, add 1 eq. of a non-nucleophilic base.
Sodium Triacetoxyborohydride (STAB)Reagent GradeSigma-AldrichHighly moisture-sensitive. Handle quickly in a dry environment.
1,2-Dichloroethane (DCE)AnhydrousAcros OrganicsPreferred solvent. THF can also be used.[11] Avoid protic solvents like MeOH.[12]
Acetic Acid (AcOH), GlacialACS GradeFisher ChemicalOptional, but recommended for weakly nucleophilic amines.[13]
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous work-up.
Dichloromethane (DCM)ACS Grade-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-For drying organic layers.
Silica Gel230-400 mesh-For column chromatography.

3.2. Step-by-Step Experimental Procedure

Caption: General Experimental Workflow.

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M. Add the desired amine (1.1-1.2 equivalents). If the amine is weakly nucleophilic, add glacial acetic acid (1.0-2.0 equivalents).[6] Stir the mixture for 15-30 minutes at room temperature.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (STAB) (1.3-1.6 equivalents) to the stirring solution in portions.[6] A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting aldehyde by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2 to 16 hours.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(aminomethyl)indoline derivative.

Scope and Optimization

The described protocol is highly versatile. The following table provides representative examples to illustrate the scope of the reaction with different amine types.

EntryAmine Substrate (1.1 eq)STAB (eq)Additive (eq)Time (h)Yield (%)Notes
1Benzylamine1.5-492%A straightforward reaction with a primary benzylic amine.
2Morpholine1.5-395%Secondary cyclic amines are excellent substrates.
3Aniline1.6AcOH (1.2)1281%Weakly basic aromatic amines often require an acid catalyst and longer reaction times.[6]
4tert-Butylamine1.6-1675%Sterically hindered amines may require extended reaction times or gentle heating.
5Ammonia (as NH₄OAc)1.5-888%Ammonia can be used successfully as its acetate salt to yield the primary amine.[4]

Troubleshooting and Field Insights

  • Problem: Incomplete conversion of the starting aldehyde.

    • Insight & Solution: This often points to deactivated STAB due to moisture. Ensure all reagents and solvents are anhydrous and that the reaction is run under an inert atmosphere. Alternatively, the amine may be too sterically hindered or weakly nucleophilic. In such cases, adding acetic acid or allowing for a longer pre-incubation of the aldehyde and amine before adding STAB can facilitate iminium formation.[13]

  • Problem: Formation of a di-alkylated product (tertiary amine) when using a primary amine.

    • Insight & Solution: This side reaction occurs when the newly formed secondary amine product competes with the starting primary amine and reacts with another molecule of the aldehyde.[14] To mitigate this, avoid a large excess of the aldehyde and ensure efficient stirring. A stepwise procedure, where the imine is formed first and then reduced, can also be employed, though the one-pot method is generally more convenient.[11][13]

  • Problem: Difficulty in purifying the final amine product.

    • Insight & Solution: Basic amine products can streak on silica gel. To improve chromatography, the column can be pre-treated or the eluent can be modified with a small amount (0.5-1%) of triethylamine or ammonia in methanol to suppress tailing. Alternatively, an acid-base extraction can be used to isolate the basic amine product from neutral impurities before chromatography.[15]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, selective, and versatile method for synthesizing a diverse array of 5-substituted indoline derivatives. Its operational simplicity, broad substrate scope, and tolerance of various functional groups make it an indispensable tool for researchers, scientists, and drug development professionals.[11] By understanding the underlying mechanism and key experimental parameters, this reaction can be reliably implemented to accelerate the discovery of novel therapeutic agents built upon the privileged indoline scaffold.

References

Application Notes and Protocols for the Aldol Condensation of 1-Boc-5-formylindoline with Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Indoline Scaffolds in Medicinal Chemistry

The indoline nucleus is a privileged scaffold in modern drug discovery, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique three-dimensional, non-planar structure offers distinct advantages in drug design, often leading to improved physicochemical properties such as increased water solubility and decreased lipophilicity compared to its aromatic counterpart, indole.[2] This modulation of properties is crucial for optimizing pharmacokinetic profiles of drug candidates. Indoline derivatives have demonstrated a wide spectrum of biological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1][2][3]

The Aldol condensation, specifically the Claisen-Schmidt variant which involves the reaction of an aldehyde with a ketone, is a powerful and versatile carbon-carbon bond-forming reaction.[4][5] It is a cornerstone in the synthesis of α,β-unsaturated ketones, commonly known as chalcones, which are themselves a class of compounds with significant therapeutic potential.[4][6] This guide provides a detailed exploration of the Aldol condensation between 1-Boc-5-formylindoline and various ketones, a reaction that yields indoline-based chalcones. These products serve as valuable intermediates for the synthesis of more complex molecules in drug development programs.

Reaction Mechanism: A Base-Catalyzed Pathway

The Claisen-Schmidt condensation of this compound with a ketone proceeds via a base-catalyzed mechanism. The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base, typically a hydroxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is protonated to give a β-hydroxy ketone (an aldol addition product). Under the reaction conditions, this aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the final indoline-chalcone product. The conjugation of the newly formed double bond with both the carbonyl group and the aromatic system of the indoline provides the driving force for the dehydration step.[7]

A crucial aspect of this reaction is that this compound lacks α-hydrogens, meaning it cannot enolize and can only act as the electrophile. This prevents self-condensation of the aldehyde, simplifying the product mixture.

Aldol_Condensation_Mechanism Figure 1: Generalized Mechanism of the Claisen-Schmidt Condensation Ketone Ketone (with α-hydrogen) Enolate Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Product α,β-Unsaturated Ketone (Indoline-Chalcone) Base->Product Aldehyde This compound (Electrophile) Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone (Aldol Addition Product) Alkoxide->Aldol_Adduct Protonation Aldol_Adduct->Product Dehydration (-H₂O) Water H₂O Water->Aldol_Adduct HB HB

Caption: Figure 1: Generalized Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocols

The following is a generalized protocol for the Claisen-Schmidt condensation of this compound with a ketone. This protocol is based on established procedures for similar reactions and should be optimized for each specific ketone substrate.[1][4]

Materials and Reagents
  • This compound

  • Ketone of choice (e.g., acetophenone, substituted acetophenones)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the ketone (1.1-1.5 eq) in ethanol (or methanol) to a concentration of approximately 0.1-0.5 M.

    • In a separate beaker, prepare a solution of NaOH or KOH (2.0-4.0 eq) in a 1:1 mixture of ethanol (or methanol) and water.

  • Reaction Execution:

    • Cool the solution of the aldehyde and ketone to 0 °C using an ice bath.

    • Slowly add the basic solution dropwise to the stirred reaction mixture over 15-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Workup and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing cold water.

    • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final indoline-chalcone.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental_Workflow Figure 2: Experimental Workflow for Indoline-Chalcone Synthesis Start Start Reagents Dissolve this compound and Ketone in EtOH/MeOH Start->Reagents Cooling Cool Reagent Mixture to 0 °C Reagents->Cooling Base_Prep Prepare NaOH/KOH in EtOH/H₂O Addition Slowly Add Base Solution Base_Prep->Addition Cooling->Addition Reaction Stir at Room Temperature (2-24 h) Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quench with Cold Water & Extract with Organic Solvent Monitoring->Workup Reaction Complete Drying Dry Organic Layer (Na₂SO₄/MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, HRMS) Purification->Characterization End End Characterization->End

Caption: Figure 2: Experimental Workflow for Indoline-Chalcone Synthesis.

Data Presentation: Expected Outcomes and Optimization

The yield and purity of the indoline-chalcone products will depend on the specific ketone used. Electron-donating or -withdrawing groups on the ketone's aromatic ring can influence its reactivity. The following table provides a hypothetical summary of expected results for the condensation of this compound with various acetophenone derivatives, based on general trends in Claisen-Schmidt reactions.

Ketone Substrate Base Solvent Time (h) Yield (%) Notes
AcetophenoneNaOHEtOH/H₂O485-95Generally a high-yielding reaction.
4-MethoxyacetophenoneKOHEtOH/H₂O680-90Electron-donating group may slightly slow the reaction.
4-NitroacetophenoneNaOHMeOH/H₂O290-98Electron-withdrawing group increases the acidity of α-protons, accelerating the reaction.
4-ChloroacetophenoneKOHEtOH/H₂O388-96Halogen substituents generally lead to good yields.
2-AcetylnaphthaleneNaOHEtOH/H₂O875-85Steric hindrance from the larger aromatic system may lower the yield slightly.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the amount of base or the reaction time. Ensure the ketone is of high purity, as impurities can interfere with the reaction.

  • Side Reactions: The formation of by-products can occur, especially if the reaction is heated, which can promote self-condensation of the ketone. Maintaining a low temperature during the initial addition of the base is crucial.

  • Poor Solubility: If the starting materials or product have poor solubility in the chosen solvent, a co-solvent such as THF may be beneficial.

  • Boc Deprotection: While generally stable to basic conditions used in Aldol condensations, prolonged reaction times or high temperatures could potentially lead to partial deprotection of the Boc group. This can be checked by NMR of the crude product.

Conclusion

The Claisen-Schmidt condensation of this compound with ketones is a robust and efficient method for the synthesis of indoline-based chalcones. These compounds are valuable building blocks for the development of novel therapeutics. The provided protocols and guidelines offer a solid starting point for researchers to explore this important reaction and to generate a diverse library of indoline derivatives for screening in drug discovery programs.

References

Navigating the Critical Step: A Guide to the Deprotection of the Boc Group from 1-Boc-5-formylindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Boc Deprotection in Indoline Chemistry

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the indoline scaffold is a privileged structure, forming the core of numerous biologically active compounds. The strategic manipulation of this heterocyclic system often necessitates the use of protecting groups to mask reactive sites, enabling selective transformations elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability under a wide range of conditions and its facile removal under specific, controlled acidic environments.[1][2][3][4]

This guide provides a comprehensive overview and detailed protocols for the deprotection of the Boc group from 1-Boc-5-formylindoline derivatives. The presence of the formyl group at the 5-position introduces a layer of complexity, demanding careful selection of deprotection conditions to avoid unwanted side reactions and ensure the integrity of this crucial functional group. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and modification of indoline-based molecules.

Understanding the Core Challenge: Stability and Selectivity

The primary challenge in the deprotection of this compound lies in the acid-sensitive nature of both the Boc group and potentially the formyl group. While strong acids are typically employed for Boc removal, they can also promote side reactions such as polymerization or degradation of the indoline ring, or unwanted reactions involving the aldehyde. Therefore, the choice of acid, solvent, temperature, and reaction time is critical to achieving a high yield of the desired 5-formylindoline product.

Comparative Analysis of Deprotection Methodologies

Several methods can be employed for the removal of the Boc group. The selection of the optimal method depends on the overall stability of the substrate, the presence of other functional groups, and the desired scale of the reaction.

Method Reagents Typical Conditions Advantages Disadvantages Key Considerations
Trifluoroacetic Acid (TFA) TFA, Dichloromethane (DCM)0°C to RT, 1-4 hFast, efficient, volatile byproducts.[5][6]Harsh acidity, potential for side reactions, TFA salts can be difficult to handle.[7][8]Use of scavengers (e.g., triethylsilane) can mitigate side reactions. The formyl group is generally stable under these conditions.
Hydrochloric Acid (HCl) in Dioxane 4M HCl in Dioxane0°C to RT, 1-16 hMilder than TFA, product precipitates as HCl salt, easy isolation.[9][10]Dioxane is a hazardous solvent, longer reaction times may be required.[7][8]Anhydrous conditions are crucial to prevent hydrolysis of the formyl group.
Mild Acidic Conditions Oxalyl Chloride in MethanolRT, 1-4 hVery mild, tolerant of many functional groups.[1][4][11]May not be suitable for all substrates, potential for esterification of other functional groups.A good alternative when TFA or HCl are too harsh.
Neutral/Thermal Conditions Heat (reflux)Varies with solvent (e.g., Dioxane, Toluene)Avoids strong acids, useful for highly acid-sensitive substrates.[12][13]High temperatures may degrade sensitive molecules, not universally applicable.Slower and may require optimization for specific substrates.

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The deprotection of the Boc group under acidic conditions proceeds through a well-established mechanism. Understanding this pathway is key to troubleshooting and optimizing the reaction.

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA or HCl).

  • Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid derivative.

  • Decarboxylation: The carbamic acid readily undergoes decarboxylation to release carbon dioxide.

  • Amine Salt Formation: The resulting free amine (the indoline nitrogen) is protonated by the excess acid to form the corresponding ammonium salt.

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Salt Formation Boc_Indoline This compound Protonated_Boc Protonated Intermediate Boc_Indoline->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_cation tert-butyl cation H_plus H+ Free_Amine 5-formylindoline Carbamic_Acid->Free_Amine CO2 CO₂ Amine_Salt 5-formylindoline Salt Free_Amine->Amine_Salt + H+ H_plus2 H+

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired purity.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is often the most rapid and efficient method.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (5-10 eq) dropwise to the stirred solution. The amount of TFA can be adjusted based on the reactivity of the substrate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14] The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, carefully concentrate the mixture in vacuo to remove excess DCM and TFA.

  • Work-up:

    • Dissolve the residue in DCM.

    • Carefully neutralize the solution by washing with saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate in vacuo to yield the crude 5-formylindoline derivative.

  • Purify the crude product by column chromatography on silica gel if necessary.

TFA_Protocol_Workflow start Dissolve this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA dropwise cool->add_tfa monitor Monitor by TLC/LC-MS add_tfa->monitor concentrate Concentrate in vacuo monitor->concentrate workup Aqueous Work-up (NaHCO₃, Brine) concentrate->workup dry Dry (Na₂SO₄) workup->dry purify Purify (Column Chromatography) dry->purify product 5-formylindoline Product purify->product

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is often preferred when a crystalline hydrochloride salt of the product is desired, simplifying isolation.

Materials:

  • This compound derivative

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a minimal amount of a suitable solvent like methanol or dioxane if necessary, or use it neat in the reaction flask.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) to the substrate at room temperature with stirring.

  • Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt of the product may form over time.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may take from 2 to 16 hours.[9]

  • Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to facilitate further precipitation of the product salt.

  • Collect the solid product by filtration, wash with anhydrous diethyl ether, and dry under vacuum to obtain the 5-formylindoline hydrochloride salt.

  • If the free base is required, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with a mild base like saturated sodium bicarbonate solution, followed by extraction and drying as described in Protocol 1.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the amount of acid or the reaction temperature. However, be mindful of potential degradation.

  • Side Product Formation: The tert-butyl cation generated during the reaction can alkylate electron-rich aromatic rings.[7][8] While the indoline ring is deactivated by the formyl group, this is still a possibility. The use of scavengers like anisole or thioanisole can trap the tert-butyl cation.

  • Stability of the Formyl Group: Aldehydes can be sensitive to strongly acidic conditions. While the formyl group on an aromatic ring is generally robust, it is crucial to monitor for any degradation, especially with prolonged reaction times or elevated temperatures. The use of milder conditions or shorter reaction times is recommended.

  • Monitoring the Reaction: The disappearance of the starting material (higher Rf on TLC) and the appearance of the more polar product (lower Rf) is a good indicator of reaction progress.[14] Staining with ninhydrin can be useful for visualizing the deprotected amine product.

  • Product Isolation: The resulting amine can be isolated as a free base or as an ammonium salt (e.g., TFA or HCl salt). The salt form is often more stable and easier to handle as a crystalline solid.[10]

Conclusion

The deprotection of this compound derivatives is a pivotal step in the synthesis of many valuable compounds. A thorough understanding of the reaction mechanism and the careful selection of reagents and conditions are paramount to achieving high yields and purity. Both TFA in DCM and HCl in dioxane are reliable methods, with the choice depending on the specific requirements of the synthetic route. By following the detailed protocols and considering the key insights provided in this guide, researchers can confidently navigate this critical transformation.

References

Synthesis of Novel Heterocyclic Compounds from 1-Boc-5-formylindoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 1-Boc-5-formylindoline in Heterocyclic Synthesis

This compound is a highly versatile and valuable starting material in medicinal chemistry and drug discovery. The indoline core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of the aldehyde functional group at the 5-position provides a reactive handle for a wide array of chemical transformations, enabling the construction of diverse heterocyclic systems. Furthermore, the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the stability of the molecule and allows for controlled reactions at other sites. This guide provides detailed protocols and mechanistic insights for the synthesis of novel pyridine, dihydropyrimidine, oxazole, and thiophene derivatives from this compound, leveraging well-established multi-component reactions.

I. Synthesis of Indoline-Substituted Dihydropyridines via Hantzsch Condensation

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides a straightforward and efficient route to 1,4-dihydropyridine derivatives.[1][2][3][4] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. The resulting dihydropyridine core is a key pharmacophore in a variety of clinically used drugs, most notably as calcium channel blockers.

Mechanistic Rationale

The reaction proceeds through a series of condensation and cyclization steps. Initially, one equivalent of the β-ketoester reacts with the aldehyde in a Knoevenagel condensation. Simultaneously, a second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product.

Hantzsch_Mechanism cluster_Knoevenagel Knoevenagel Condensation cluster_Enamine Enamine Formation cluster_Cyclization Michael Addition & Cyclization Aldehyde This compound Knoevenagel_Product α,β-Unsaturated Carbonyl Aldehyde->Knoevenagel_Product + β-Ketoester Ketoester1 β-Ketoester Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct + Enamine Ketoester2 β-Ketoester Enamine Enamine Ketoester2->Enamine + Ammonia Ammonia Ammonia Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization & Dehydration

Figure 1: Simplified workflow of the Hantzsch pyridine synthesis.

Protocol 1: Synthesis of Diethyl 2,6-dimethyl-4-(1-Boc-indolin-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.2 eq)

  • Ammonium acetate (1.5 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 100 mL round-bottom flask, add this compound (e.g., 2.47 g, 10 mmol), ethyl acetoacetate (2.86 g, 22 mmol), and ammonium acetate (1.16 g, 15 mmol).

  • Add ethanol (50 mL) to the flask and stir the mixture to dissolve the reactants.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexane solvent system. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the desired dihydropyridine derivative as a pale yellow solid.

Data Summary:

ParameterValue
Expected Yield 85-95%
Appearance Pale yellow solid
Purification Recrystallization from ethanol if necessary

II. Synthesis of Indoline-Substituted Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[5][6][7][8] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by the dihydropyrimidinone (DHPM) scaffold, including antiviral, antitumor, and anti-inflammatory properties.

Mechanistic Rationale

The generally accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.

Biginelli_Mechanism Aldehyde This compound Iminium N-Acyliminium Ion Aldehyde->Iminium + Urea, H+ Urea Urea/Thiourea Adduct Open-chain Ureide Iminium->Adduct + Ketoester (enol) Ketoester β-Ketoester DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Figure 2: Key steps in the Biginelli reaction mechanism.

Protocol 2: Synthesis of 4-(1-Boc-indolin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (e.g., 2.47 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Add ethanol (40 mL) and stir the mixture.

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC (3:7 ethyl acetate/hexane).

  • Upon completion, cool the reaction mixture in an ice bath.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with cold water and then cold ethanol.

  • Dry the product to yield the desired dihydropyrimidinone.

Data Summary:

ParameterValue
Expected Yield 70-85%
Appearance White to off-white solid
Purification Recrystallization from ethanol

III. Synthesis of Indoline-Substituted Oxazoles via Van Leusen Reaction

The Van Leusen oxazole synthesis is a versatile method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][10][11][12][13] Oxazoles are important heterocyclic motifs present in a wide range of natural products and pharmacologically active compounds.

Mechanistic Rationale

The reaction is initiated by the deprotonation of TosMIC by a base to form a nucleophilic carbanion. This carbanion then adds to the aldehyde carbonyl group. The resulting adduct undergoes an intramolecular cyclization to form an oxazoline intermediate. Finally, elimination of p-toluenesulfinic acid from the oxazoline yields the aromatic oxazole.

VanLeusen_Workflow Start This compound + TosMIC Base Base (e.g., K2CO3) Start->Base Cyclization Intramolecular Cyclization Base->Cyclization Elimination Elimination of Toluenesulfinic Acid Cyclization->Elimination Product 5-(1-Boc-indolin-5-yl)oxazole Elimination->Product

Figure 3: Experimental workflow for the Van Leusen oxazole synthesis.

Protocol 3: Synthesis of 5-(1-Boc-indolin-5-yl)oxazole

Materials:

  • This compound (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Methanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 2.47 g, 10 mmol), TosMIC (2.15 g, 11 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add anhydrous methanol (50 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with vigorous stirring.

  • Monitor the reaction by TLC (1:4 ethyl acetate/hexane). The reaction is typically complete in 3-5 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure oxazole derivative.

Data Summary:

ParameterValue
Expected Yield 65-80%
Appearance White or off-white solid
Purification Column chromatography

IV. Synthesis of Indoline-Substituted Thiophenes via Gewald Reaction

The Gewald reaction is a multi-component reaction that provides a versatile and efficient route to highly substituted 2-aminothiophenes.[2][14][15][16][17] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The resulting 2-aminothiophene scaffold is a valuable building block in the synthesis of various biologically active molecules.

Mechanistic Rationale

The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene nitrile to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur to the α-carbon. The resulting intermediate then undergoes an intramolecular cyclization, with the sulfur attacking the nitrile group, followed by tautomerization to yield the 2-aminothiophene product.

Gewald_Reaction Aldehyde This compound Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel + Nitrile Nitrile Active Methylene Nitrile Sulfur_Addition Sulfur Addition Knoevenagel->Sulfur_Addition + Sulfur, Base Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Thiophene 2-Aminothiophene Cyclization->Thiophene Tautomerization

Figure 4: Reaction pathway of the Gewald synthesis.

Protocol 4: Synthesis of Ethyl 2-amino-4-(1-Boc-indolin-5-yl)thiophene-3-carboxylate

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (base, 2.0 eq)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.47 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (40 mL).

  • To this solution, add elemental sulfur (0.35 g, 11 mmol) and morpholine (1.74 g, 20 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC (2:8 ethyl acetate/hexane).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.

Data Summary:

ParameterValue
Expected Yield 75-90%
Appearance Yellowish solid
Purification Recrystallization from ethanol

Conclusion

The protocols outlined in this guide demonstrate the utility of this compound as a versatile precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The use of robust and efficient multi-component reactions such as the Hantzsch, Biginelli, Van Leusen, and Gewald reactions allows for the rapid construction of molecular complexity from simple starting materials. These application notes provide a solid foundation for researchers in drug discovery and development to explore the chemical space around the indoline scaffold and to generate novel compounds with potential therapeutic applications.

References

The Versatile Role of 1-Boc-5-formylindoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] Its unique three-dimensional structure imparts favorable physicochemical properties, such as increased solubility and improved pharmacokinetic profiles, making it a "privileged scaffold" in modern drug design.[2] Within the diverse family of indoline derivatives, 1-Boc-5-formylindoline emerges as a particularly valuable and versatile building block. The presence of a Boc-protected nitrogen and a reactive aldehyde at the 5-position provides a powerful handle for a wide array of chemical transformations, enabling the synthesis of complex molecules with diverse therapeutic applications, including kinase inhibitors and central nervous system (CNS) agents.[3][4]

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with both the conceptual framework and the practical protocols necessary to effectively utilize this key intermediate in their synthetic endeavors.

Strategic Importance in Drug Design: The Power of the 5-Formyl Group

The strategic placement of the formyl group at the C5 position of the indoline ring is central to the utility of this compound. This aldehyde functionality serves as a versatile anchor for introducing molecular diversity through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability and prevents unwanted side reactions during these transformations, and it can be readily removed under acidic conditions when desired.

Key transformations involving the 5-formyl group include:

  • Reductive Amination: A cornerstone reaction for the introduction of diverse amine functionalities, crucial for establishing key interactions with biological targets.[5][6]

  • Wittig Reaction and its Variants: Enables the formation of alkenes, providing a means to extend carbon chains and introduce conformational rigidity.[7][8][9]

  • Multicomponent Reactions (MCRs): Facilitates the rapid assembly of complex molecular scaffolds from simple starting materials in a single step, accelerating the drug discovery process.[10][11][12]

  • Aldol and Related Condensation Reactions: Allows for the formation of α,β-unsaturated systems and other functionalized moieties.

These reactions, detailed in the subsequent protocols, empower medicinal chemists to systematically explore the chemical space around the indoline core, optimizing for potency, selectivity, and pharmacokinetic properties.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[3][13] The indoline scaffold has been successfully incorporated into numerous kinase inhibitors. The strategic functionalization of this compound allows for the synthesis of compounds that can effectively target the ATP-binding site of various kinases.

While a direct synthesis of a marketed kinase inhibitor starting from this compound is not prominently documented in publicly available literature, its utility can be exemplified through the synthesis of key intermediates for scaffolds known to possess kinase inhibitory activity. For instance, the pyrimido[4,5-b]indole core is a known scaffold for dual RET/TRK inhibitors.[14] The aldehyde functionality of this compound can be elaborated to construct such fused ring systems.

Below is a representative, field-proven protocol for a key transformation—reductive amination—that is fundamental to the synthesis of many kinase inhibitors.

Experimental Protocol: Reductive Amination of this compound

This protocol details the reductive amination of this compound with a primary amine, a common step in the synthesis of various biologically active molecules.

Objective: To synthesize tert-butyl 5-((benzylamino)methyl)indoline-1-carboxylate.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Add benzylamine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes. A catalytic amount of glacial acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 5-((benzylamino)methyl)indoline-1-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture which can hydrolyze the imine intermediate and deactivate the reducing agent.

  • Anhydrous Solvent: Crucial for the efficiency of the reaction as water can interfere with both imine formation and the reducing agent.

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent for imines that tolerates a wide range of functional groups. It is less basic than other borohydrides, minimizing side reactions.

  • Acetic Acid Catalyst: Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the rate of imine formation.

  • Aqueous Workup: Neutralizes the acidic components and removes water-soluble byproducts.

Visualization of Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification A This compound in anhydrous DCM B Add Benzylamine and catalytic Acetic Acid A->B C Imine Formation Intermediate B->C D Add Sodium Triacetoxyborohydride (STAB) C->D E Reduction of Imine D->E F Quench with NaHCO3 E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the reductive amination of this compound.

Application in the Synthesis of Serotonin Receptor Modulators

The indoline scaffold is also a key feature in many ligands for serotonin (5-HT) receptors, which are important targets for the treatment of various CNS disorders. The ability to functionalize the 5-position of the indoline ring allows for the modulation of receptor subtype selectivity and functional activity (agonist, antagonist, or allosteric modulator).[10]

The aldehyde of this compound can be converted into an alkene via a Wittig reaction, which can then be further modified to generate ligands with desired pharmacophores for serotonin receptor binding.

Experimental Protocol: Wittig Reaction of this compound

This protocol provides a general procedure for the Wittig olefination of this compound to introduce a vinyl group, a common precursor for further synthetic elaborations.

Objective: To synthesize tert-butyl 5-vinylindoline-1-carboxylate.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) or n-butyllithium (1.1 eq) to the suspension. The mixture will typically turn a characteristic yellow or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the solution of this compound.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 5-vinylindoline-1-carboxylate.

Causality Behind Experimental Choices:

  • Strong Base (t-BuOK or n-BuLi): Necessary to deprotonate the phosphonium salt and generate the nucleophilic ylide.

  • Anhydrous Conditions: Essential to prevent quenching of the strong base and the ylide.

  • Low Temperature for Ylide Generation: Helps to control the reaction and prevent decomposition of the ylide.

  • Triphenylphosphine Oxide Byproduct: This is a common byproduct of the Wittig reaction and is typically removed during column chromatography.

Visualization of Wittig Reaction Pathway

G cluster_ylide Ylide Formation cluster_olefination Olefination PhosphoniumSalt Methyltriphenylphosphonium bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide Deprotonation Base Strong Base (t-BuOK or n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Aldehyde This compound Aldehyde->Oxaphosphetane Product tert-butyl 5-vinylindoline- 1-carboxylate Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

References

Troubleshooting & Optimization

Low yield in the formylation of 1-Boc-indoline troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Formylation of 1-Boc-Indoline

Welcome to the technical support guide for the formylation of 1-Boc-indoline. This resource is designed for researchers, chemists, and drug development professionals who are looking to synthesize 5-formyl-1-Boc-indoline, a critical building block in medicinal chemistry. Low yields and inconsistent results can be a significant bottleneck. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this transformation.

Troubleshooting Common Issues (Q&A Format)

Here, we address the most frequent problems encountered during the formylation of 1-Boc-indoline, particularly via the Vilsmeier-Haack reaction, which is the most common method.

Q1: My reaction has a very low conversion rate, and I'm recovering mostly starting material. What are the likely causes?

A1: Low conversion is typically traced back to two main areas: the quality of your reagents and the integrity of your reaction conditions.

  • Moisture Contamination: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is extremely sensitive to moisture.[1] Any water present will rapidly quench the reagent, halting the reaction.

    • Solution: Ensure your DMF is anhydrous and of high purity. Use freshly opened bottles or DMF that has been dried over molecular sieves. All glassware should be flame-dried or oven-dried immediately before use, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2]

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent must be properly formed for the reaction to proceed.

    • Solution: Pre-form the reagent by adding POCl₃ dropwise to chilled, anhydrous DMF at 0 °C and allowing it to stir for at least 30-60 minutes before adding your 1-Boc-indoline substrate.[1][2] An incomplete formation of this electrophile is a common cause of failure.

  • Insufficient Temperature or Time: While the reaction starts at a low temperature, it often requires warming to proceed to completion.

    • Solution: After adding the substrate at 0 °C, allow the reaction to warm to room temperature or even gently heat it (e.g., to 40-50 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid premature quenching.[3]

Q2: My TLC plate shows multiple spots, including some that are not my starting material or desired product. What are these side products and how can I avoid them?

A2: The formation of multiple products points towards issues with regioselectivity, over-reaction, or degradation.

  • Incorrect Regioisomer: The Boc-protected nitrogen is an ortho-, para-director. While formylation is electronically and sterically favored at the 5-position (para to the nitrogen), small amounts of the 7-position (ortho) isomer can form.

    • Solution: Temperature control is key. Running the reaction at the lowest effective temperature can enhance regioselectivity. Careful purification by column chromatography is usually sufficient to separate these isomers.

  • De-Boc Protection: Harsh acidic conditions or elevated temperatures can lead to the cleavage of the Boc protecting group. The resulting free indoline can then react differently or complicate purification. A recent study noted that under certain Lewis acid conditions, N-Boc indole can undergo deprotection before formylation.[4]

    • Solution: Avoid excessive temperatures and prolonged reaction times. Ensure the workup is performed promptly by quenching the reaction mixture in a cold, basic solution like ice-cold aqueous sodium bicarbonate or sodium acetate solution to neutralize the acidic environment.[2][5]

  • Polymerization/Resin Formation: Electron-rich aromatic compounds like indoline can be prone to polymerization under strongly acidic conditions.[6]

    • Solution: Maintain a controlled temperature and do not use an excessive amount of the Vilsmeier reagent. A stoichiometric ratio of 1.2 to 1.5 equivalents of the Vilsmeier reagent is typically sufficient.[5]

Q3: The workup is difficult, and I'm experiencing significant product loss during extraction. How can I improve my recovery?

A3: Product loss during workup is often due to the formation of emulsions or the product remaining in the aqueous layer.

  • Hydrolysis of the Iminium Intermediate: The reaction first produces an iminium salt, which must be hydrolyzed to the final aldehyde product.[7][8] Incomplete hydrolysis will result in loss of yield.

    • Solution: After quenching the reaction in ice, ensure the mixture is stirred vigorously for a period (e.g., 10-30 minutes) to allow for complete hydrolysis of the iminium intermediate before proceeding with extraction.[5] Adding a saturated solution of sodium acetate can facilitate this process.[5]

  • Emulsion Formation: The presence of DMF and salts can lead to stubborn emulsions during extraction with organic solvents.

    • Solution: Dilute the quenched reaction mixture with a significant amount of water before extraction. Washing the combined organic layers with brine (saturated NaCl solution) can help break emulsions and remove residual water.

  • Product Solubility: The formylated product has increased polarity compared to the starting material and may have some solubility in the aqueous phase.

    • Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane. Combining and thoroughly drying the organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentration is crucial.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for this formylation?

A1: The Vilsmeier-Haack reaction is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The indoline ring system is sufficiently activated by the nitrogen atom for this electrophilic aromatic substitution to occur under relatively mild conditions. The Vilsmeier reagent is a weak electrophile, which provides good regioselectivity for the most electron-rich position, the 5-position in this case.[3][5] Other methods like the Duff[11][12] or Reimer-Tiemann reactions often require harsher conditions or are less efficient for this specific substrate.

Q2: What is the role of the Boc protecting group?

A2: The tert-Butoxycarbonyl (Boc) group serves two primary functions:

  • Directing Group: As an electron-donating group, it activates the aromatic ring, facilitating the electrophilic substitution. It directs the incoming electrophile (the Vilsmeier reagent) to the ortho and para positions. Due to sterics, the para (5-position) is strongly favored.

  • Protection: It prevents N-formylation, which could otherwise compete with the desired C-formylation on the aromatic ring.[1]

Q3: Can I use other solvents besides DMF?

A3: In the Vilsmeier-Haack reaction, DMF serves as both the solvent and a reagent (the precursor to the Vilsmeier reagent).[3] Therefore, it is integral to the reaction. While co-solvents like dichloromethane (DCM) can be used, DMF is essential.[2]

Q4: Are there greener or alternative formylation methods I could consider?

A4: Yes, research into alternative formylation methods is ongoing to avoid reagents like POCl₃. Some newer methods include:

  • Iron-Catalyzed Formylation: Using formaldehyde and aqueous ammonia with an iron catalyst offers a more environmentally benign option, though conditions might require higher temperatures.[13]

  • Boron-Catalyzed Formylation: A method using trimethyl orthoformate as the formyl source and a boron trifluoride catalyst has been developed for indoles.[4] These methods may require significant optimization for the 1-Boc-indoline substrate.

Optimized Protocols & Data

Protocol 1: Vilsmeier-Haack Formylation of 1-Boc-Indoline

This protocol is a standard and reliable method for synthesizing 5-formyl-1-Boc-indoline.

Step 1: Formation of the Vilsmeier Reagent

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise to the stirred DMF over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the resulting pale yellow solution at 0 °C for an additional 30-60 minutes.

Step 2: Formylation Reaction

  • Dissolve 1-Boc-indoline (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate.[5]

  • Continue stirring for 15-30 minutes to ensure complete hydrolysis.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure 5-formyl-1-Boc-indoline.

ParameterValuePurpose
Reagents
1-Boc-Indoline1.0 eqSubstrate
POCl₃1.5 eqVilsmeier reagent precursor
Anhydrous DMF3.0 eq + SolventReagent and Solvent
Conditions
Temperature0 °C to Room Temp.Controls reaction rate and selectivity
Time2 - 4 hoursReaction completion
AtmosphereInert (N₂ or Ar)Prevents quenching by moisture
Expected Yield 70-85%

Table 1: Summary of Optimized Vilsmeier-Haack Reaction Parameters.

Visual Guides: Mechanisms and Workflows

To further clarify the process, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Vilsmeier_Haack_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier reacts with POCl3 POCl₃ POCl3->Vilsmeier Indoline 1-Boc-Indoline Intermediate Iminium Salt Intermediate Indoline->Intermediate attacks Product 5-Formyl-1-Boc-Indoline Intermediate->Product hydrolyzes H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack reaction mechanism on 1-Boc-indoline.

Troubleshooting_Workflow Start Problem: Low Yield Check_Conversion Check TLC: High Starting Material? Start->Check_Conversion Check_SideProducts Check TLC: Multiple Side Products? Check_Conversion->Check_SideProducts No Cause_Moisture Cause: Moisture Contamination Check_Conversion->Cause_Moisture Yes Cause_Reagent Cause: Inactive Vilsmeier Reagent Check_Conversion->Cause_Reagent Cause_Conditions Cause: Temp/Time Too Low Check_Conversion->Cause_Conditions Cause_DeBoc Cause: De-Boc Protection Check_SideProducts->Cause_DeBoc Yes Cause_Workup Cause: Poor Workup/Hydrolysis Check_SideProducts->Cause_Workup Sol_Moisture Solution: Use Anhydrous Reagents & Inert Atmosphere Cause_Moisture->Sol_Moisture Sol_Reagent Solution: Pre-form Reagent at 0°C Before Substrate Addition Cause_Reagent->Sol_Reagent Sol_Conditions Solution: Allow to Warm to RT Monitor by TLC Cause_Conditions->Sol_Conditions Sol_DeBoc Solution: Avoid High Temps Quench in Cold Base Cause_DeBoc->Sol_DeBoc Sol_Workup Solution: Stir Vigorously During Quench Use NaOAc/NaHCO₃ Cause_Workup->Sol_Workup

Caption: Troubleshooting decision tree for low yield formylation.

References

Purification challenges of 1-Boc-5-formylindoline by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-Boc-5-formylindoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with the column chromatography of this versatile synthetic intermediate. My aim is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purifications effectively.

Introduction: The Purification Challenge

This compound is a valuable building block, but its purification by silica gel column chromatography is frequently challenging. The molecule uniquely combines three features that can lead to complications:

  • An Acid-Labile N-Boc Group: The tert-butoxycarbonyl protecting group is notoriously sensitive to acidic conditions, and standard silica gel is inherently acidic.

  • A Reactive Formyl Group: Aldehydes can undergo undesirable on-column reactions, such as oxidation to the corresponding carboxylic acid or formation of acetals/hemiacetals if alcohol-containing eluents are used.

  • A Polar Heterocyclic Core: The indoline scaffold, coupled with the polar formyl group, necessitates moderately polar solvent systems, which can sometimes lead to poor separation from polar impurities.

This guide will address these challenges head-on, providing practical solutions and preventative measures.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be decomposing on the silica gel column, leading to low recovery. What is happening and how can I prevent it?

A1: This is the most common issue encountered. The primary cause is the acidic nature of standard silica gel, which can partially or fully cleave the Boc protecting group. The resulting free amine (5-formylindoline) is more polar and may either remain on the column or elute as a streak, significantly lowering the yield of your desired product.

Troubleshooting Workflow for On-Column Decomposition:

cluster_0 Problem: Low Recovery / Decomposition A Initial Observation: Low yield of this compound after column chromatography. B Hypothesis: Acid-catalyzed deprotection of the N-Boc group on silica gel. A->B  Causality C Primary Solution: Neutralize the stationary phase. B->C  Mitigation Strategy 1 D Secondary Solution: Use an alternative, non-acidic stationary phase. B->D  Mitigation Strategy 2 E Verification: Run a small-scale stability test on a TLC plate. C->E D->E

Caption: Troubleshooting workflow for decomposition.

Preventative Measures:

  • Deactivate the Silica Gel: Before running your column, flush it with your starting eluent mixture containing 0.5-1% triethylamine (TEA).[1][2] This will neutralize the acidic silanol groups on the silica surface.[1][2] It is also recommended to include this same percentage of TEA in your mobile phase throughout the purification.

  • Use Neutral or Basic Alumina: For highly sensitive substrates, switching to a different stationary phase like neutral or basic alumina can be a robust solution.[3] Note that the elution profile will differ from silica, so you will need to re-screen solvent systems using TLC with alumina plates.

  • Minimize Residence Time: A well-packed column with appropriate solvent polarity will ensure the compound spends the minimum necessary time on the stationary phase, reducing the opportunity for degradation.

Q2: I am observing significant streaking (tailing) of my product spot on TLC and during column chromatography. What causes this?

A2: Streaking is often a sign of undesirable secondary interactions between your compound and the stationary phase. For this compound, this can be due to a few factors:

  • Partial On-Column Deprotection: As mentioned in Q1, if some of the Boc group is removed, the resulting free amine will interact much more strongly with the silica, causing severe tailing.

  • Strong Interaction of the Formyl Group: The polar aldehyde can interact strongly with the silanol groups, especially if the mobile phase is not polar enough to effectively elute it.

  • Sample Overload: Applying too much crude material to the column can lead to broad, tailing peaks.

Solutions to Mitigate Streaking:

Problem SourceRecommended SolutionRationale
Acidic Silica Add 0.5-1% triethylamine (TEA) to the eluent.Neutralizes acidic silanol groups, preventing deprotection and reducing strong ionic interactions.[1][2]
Insufficient Eluent Polarity Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/EtOAc system).A more polar mobile phase will better compete for binding sites on the silica, leading to faster and more symmetrical elution.
Sample Overload Use a larger column for the amount of material or perform multiple smaller purifications.Ensures a proper ratio of sample to stationary phase, allowing for effective separation.
Inappropriate Sample Loading Solvent Dissolve the crude material in a minimal amount of a non-polar solvent like dichloromethane or toluene for loading.Loading in a strong (polar) solvent can cause the compound to spread down the column prematurely, leading to broad bands.

Q3: What is a good starting solvent system for the purification of this compound?

A3: A combination of a non-polar solvent and a moderately polar solvent is typically effective. The most common and recommended starting point is a mixture of hexanes and ethyl acetate .

Protocol for Determining the Optimal Solvent System:

  • Prepare a Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • Spot a TLC Plate: Spot the solution onto a silica gel TLC plate.

  • Test Different Solvent Ratios: Develop the TLC plate in various hexane/ethyl acetate ratios (e.g., 9:1, 8:2, 7:3, 1:1).

  • Analyze the Results:

    • The ideal solvent system will give your desired product, this compound, an Rf value of approximately 0.25-0.35 .[1]

    • This Rf value generally ensures good separation from impurities and a reasonable elution volume on the column.

    • Ensure there is clear separation between your product spot and any major impurity spots.

  • Add Triethylamine: Once you have identified a suitable ratio, add 0.5-1% TEA to the mixture for the column run to prevent decomposition.

Important Note on Solvents to Avoid: Avoid using alcohol-based solvents like methanol in your eluent. Aldehydes can react with alcohols on the acidic silica surface to form hemiacetals or acetals, which will appear as new, unexpected spots on your TLC and complicate the purification.[1]

In-Depth Troubleshooting Guide

This section addresses more complex scenarios you might encounter.

Scenario 1: Multiple Spots on TLC After Reaction, Unsure Which is the Product

If your reaction to synthesize this compound (e.g., via Vilsmeier-Haack or directed lithiation) results in a complex mixture, identifying the product is key.

Diagnostic Steps:

  • Co-spotting: If available, spot a small amount of your starting material (1-Boc-indoline) on the TLC plate alongside your crude reaction mixture. This will help you identify any unreacted starting material.

  • Staining: Use a p-anisaldehyde stain. Aromatic aldehydes often give a distinct color (typically red, purple, or blue) upon heating with this stain, which can help differentiate the product from non-aldehyde impurities.

  • UV Visualization: this compound is UV active due to the aromatic system. Check the plate under a UV lamp (254 nm).

Common Impurities and Their Likely Rf Values:

CompoundDescriptionExpected Rf vs. Product
1-Boc-indolineStarting MaterialHigher Rf (less polar)
1-Boc-indoline-5-carboxylic acidOver-oxidation of the productLower Rf (more polar)
5-formylindolineDeprotected productMuch lower Rf or streaks from the baseline
Di-formylated or other isomersPossible side products from Vilsmeier-HaackRf may be similar to the product, requiring careful chromatography.
Dimer by-product (from lithiation)Condensation of lithiated species with starting material.[3]Lower Rf (more polar and larger)
Scenario 2: Purification is Successful, but NMR Shows Impurities

If post-column analysis reveals persistent impurities, consider the following possibilities.

Logical Flow for Diagnosing Persistent Impurities:

cluster_1 Problem: Impurities Persist After Chromatography Start NMR of purified fraction shows impurities. Check1 Are the impurities also present in the crude mixture (TLC)? Start->Check1 Path1 Co-eluting Impurity Check1->Path1  Yes Path2 Post-Column Degradation Check1->Path2  No Sol1 Re-optimize TLC with different solvent systems (e.g., DCM/EtOAc) to improve separation. Path1->Sol1 Sol2 Evaporate fractions at low temperature. Store purified product under inert gas and away from light. Path2->Sol2

Caption: Diagnosing persistent impurities post-purification.

  • Co-eluting Impurity: Your chosen solvent system may not be adequate to resolve the product from a specific impurity. Try developing a new TLC system, perhaps by changing the solvent classes entirely (e.g., switching from hexane/ethyl acetate to dichloromethane/acetone) to alter the selectivity of the separation.

  • Post-Column Degradation: The purified compound might be unstable. Aldehydes can be susceptible to air oxidation. Ensure you evaporate your column fractions at low temperatures (e.g., < 30°C) and consider storing the final product under an inert atmosphere (nitrogen or argon).

Recommended Purification Protocol

This protocol is a general guideline. Always optimize conditions for your specific reaction mixture using TLC first.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (TEA)

  • Chromatography column and accessories

Step-by-Step Procedure:

  • Solvent System Selection:

    • Using TLC, determine the optimal ratio of hexane:ethyl acetate that provides an Rf of ~0.3 for the product.

    • Prepare your mobile phase by adding 0.5% v/v TEA to this mixture (e.g., for 1 L of eluent, add 5 mL of TEA).

  • Column Packing:

    • Pack the column with silica gel using the wet slurry method with your initial, least polar eluent. Ensure the column is packed uniformly without any air bubbles or cracks.

  • Column Neutralization:

    • Once packed, flush the column with 2-3 column volumes of your mobile phase containing TEA. This step is critical for deactivating the silica.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of dichloromethane.

    • Optional (Dry Loading): For better resolution, especially if the crude material has poor solubility in non-polar solvents, perform dry loading. Adsorb your dissolved crude material onto a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of your packed column.

  • Elution:

    • Begin elution with your chosen mobile phase.

    • If separation from less polar impurities is needed, you can start with a slightly less polar mixture (e.g., if your ideal eluent is 7:3 hexane:EtOAc, start with 8:2) and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your product.

    • Remove the solvent under reduced pressure (rotary evaporator), keeping the bath temperature low (< 30°C) to prevent any potential degradation.

    • Place the final product under high vacuum to remove residual solvents.

By following these guidelines and understanding the chemical sensitivities of this compound, you can significantly improve the efficiency, yield, and purity of your column chromatography separations.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 1-Boc-5-formylindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of indoline derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the incomplete deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-5-formylindoline and its analogues. As a Senior Application Scientist, I will provide field-proven insights and evidence-based solutions to help you navigate this common synthetic hurdle.

The indoline scaffold is a privileged structure in medicinal chemistry, and the 5-formyl group serves as a versatile handle for further chemical elaboration. However, the very reactivity that makes the formyl group synthetically useful also renders it susceptible to undesirable side reactions under certain deprotection conditions. This guide will delve into the causality behind incomplete Boc deprotection in this specific context and offer a range of troubleshooting strategies, from optimizing standard acidic protocols to employing milder, alternative methods.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection of this compound incomplete when using standard TFA/DCM conditions?

A1: Incomplete Boc deprotection can stem from several factors, even with seemingly straightforward substrates.[1] For this compound derivatives, the electron-withdrawing nature of the formyl group can subtly influence the reactivity of the Boc-protected nitrogen. However, the more common culprits for incomplete deprotection are often related to reaction parameters:

  • Insufficient Acid Stoichiometry: The cleavage of the Boc group is an acid-catalyzed reaction.[2] If the amount of trifluoroacetic acid (TFA) is insufficient, the reaction may not proceed to completion. The rate of Boc cleavage can exhibit a second-order dependence on the acid concentration, meaning a small deficit in acid can significantly slow the reaction.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many Boc deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle warming to achieve full conversion.[1]

  • Reagent Quality: The purity and anhydrous nature of your reagents and solvent are critical. Water in the reaction mixture can interfere with the acidic conditions. Ensure your TFA is fresh and your dichloromethane (DCM) is dry.

  • Steric Hindrance: While less likely to be a primary issue with the 5-formylindoline core itself, bulky substituents elsewhere on the molecule can sterically hinder the approach of the acid to the Boc group, slowing down the deprotection rate.[1]

Q2: Can the 5-formyl group react or degrade under standard acidic Boc deprotection conditions (e.g., TFA)?

A2: Yes, the 5-formyl group is a potential site for side reactions under strongly acidic conditions, which can complicate your synthesis. Aldehydes can be sensitive to acid.[3] Potential side reactions include:

  • Acetal Formation: If an alcohol (e.g., methanol from a previous step or impurities) is present, it can react with the formyl group under acidic catalysis to form an acetal.

  • Trimerization: Some aldehydes can undergo acid-catalyzed trimerization to form 1,3,5-trioxanes.

  • Other Unwanted Reactions: The highly reactive tert-butyl cation generated during Boc deprotection is a potent electrophile and can potentially react with the electron-rich indoline ring, though this is less common than reactions with more nucleophilic residues.[2]

Given the sensitivity of the formyl group, if you are observing a complex mixture of products or low yields of the desired 5-formylindoline, it is prudent to consider that the deprotection conditions may be too harsh.

Q3: Are there milder alternatives to TFA for deprotecting this compound to preserve the formyl group?

A3: Absolutely. When dealing with acid-sensitive functional groups like aldehydes, employing milder deprotection methods is a highly recommended strategy.[4] Here are some effective alternatives to strong acids like TFA:

  • 4M HCl in Dioxane or Ethyl Acetate: This is a commonly used alternative to TFA and is often considered slightly milder.[5] It can provide a different reactivity profile and may be more compatible with your substrate.

  • Oxalyl Chloride in Methanol: This method has been reported as a mild and selective way to deprotect N-Boc groups on a variety of aromatic and heterocyclic substrates.[4][6][7][8][9][10][11] The reaction proceeds at room temperature and is tolerant of many functional groups.[4][6][9]

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for any acid.[12] This can be particularly useful for substrates that are thermally stable but acid-sensitive.

  • Lewis Acids: In some cases, Lewis acids such as ZnBr₂ can be used for Boc deprotection under milder conditions than strong Brønsted acids.

The choice of method will depend on the overall stability of your specific this compound derivative. It is advisable to perform small-scale test reactions to identify the optimal conditions.

Troubleshooting Guide: Incomplete Deprotection

If you are facing an incomplete Boc deprotection, follow this systematic troubleshooting workflow to diagnose and resolve the issue.

G start Incomplete Deprotection Observed check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh TFA/HCl? - Anhydrous Solvent? - Sufficient Acid Equivalents? start->check_reagents increase_severity 2. Increase Reaction Severity (with caution) - Extend Reaction Time - Increase Acid Concentration - Gently Warm Reaction check_reagents->increase_severity Reagents OK failure Still Incomplete/Side Products check_reagents->failure Reagents Faulty success Reaction Complete increase_severity->success increase_severity->failure Side Products Observed change_conditions 3. Change Acidic Conditions - Switch from TFA to 4M HCl in Dioxane - Alter the Solvent alternative_methods 4. Employ Milder, Alternative Methods - Oxalyl Chloride/Methanol - Thermal Deprotection - Lewis Acid Catalysis change_conditions->alternative_methods Still Incomplete change_conditions->success alternative_methods->success reassess Re-evaluate Substrate Stability & Synthetic Strategy alternative_methods->reassess Still Incomplete failure->change_conditions failure->reassess

Caption: A step-by-step troubleshooting guide for incomplete Boc deprotection.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol is a standard starting point but should be approached with caution for acid-sensitive substrates like 5-formylindoline derivatives.

  • Preparation: Dissolve the this compound derivative in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: At room temperature, add trifluoroacetic acid (TFA) to the solution. A common starting concentration is 20-50% TFA in DCM (v/v).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product should be significantly more polar than the starting material. Reactions are typically complete within 1-4 hours.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • The crude product will be the trifluoroacetate salt. To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude deprotected 5-formylindoline.

    • Purify by column chromatography on silica gel as needed.

Protocol 2: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This protocol is a milder alternative that may be more suitable for preserving the formyl group.[4][6]

  • Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative (1 equivalent) in anhydrous methanol (MeOH).

  • Reagent Addition: At room temperature, add oxalyl chloride (2-3 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic and may produce gas.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • The resulting product will likely be the hydrochloride salt. To obtain the free amine, perform a basic aqueous work-up as described in Protocol 1.

    • Extract the product with a suitable organic solvent, dry, and concentrate.

    • Purify as necessary.

Data Summary: Comparison of Deprotection Conditions

Reagent/ConditionTemperatureTypical TimeAdvantagesPotential Issues for 5-Formylindoline
20-50% TFA in DCM Room Temp.1-4 hFast, reliable for many substrates.Potential for acid-catalyzed side reactions with the formyl group.[3]
4M HCl in Dioxane Room Temp.2-6 hOften milder than TFA, can give crystalline HCl salts.Still a strong acid, may not be mild enough for very sensitive substrates.
Oxalyl Chloride/MeOH Room Temp.1-4 hMild, tolerant of many functional groups.[4][6][9]Requires strictly anhydrous conditions.
Thermal (e.g., refluxing toluene) High Temp.VariesAvoids acidic reagents completely.Substrate must be thermally stable; may require higher temperatures.[12]

Mechanistic Insight: Boc Deprotection

The acid-catalyzed deprotection of a Boc group proceeds through a specific mechanism. Understanding this can help in troubleshooting.

Caption: Mechanism of acid-catalyzed Boc deprotection.

The key steps involve protonation of the carbamate, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, which is protonated under the acidic conditions to form the corresponding salt.[2] The generated tert-butyl cation is the source of potential side reactions.

References

Technical Support Center: Scaling Up the Synthesis of 1-Boc-5-formylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Boc-5-formylindoline. This resource is designed for researchers, chemists, and process development professionals who are transitioning this valuable synthesis from bench-scale to a larger, library-synthesis scale. We understand that scaling up a reaction introduces new variables and potential challenges. This guide provides field-tested insights, detailed protocols, and robust troubleshooting advice to ensure your scale-up is successful, efficient, and safe.

Synthesis Overview: The Vilsmeier-Haack Approach

The most common and reliable method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring—in this case, 1-Boc-indoline—using a Vilsmeier reagent.[1] The reagent is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

The reaction proceeds via the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich C5 position of the indoline ring. Subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the desired aldehyde.[1]

Reaction Mechanism: Vilsmeier-Haack Formylation

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - PO₂Cl₂⁻ SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex BocIndoline 1-Boc-Indoline BocIndoline->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt Intermediate SigmaComplex->IminiumSalt - H⁺ Product This compound IminiumSalt->Product + H₂O - H⁺ - Me₂NH Hydrolysis H₂O Work-up G Problem Problem Observed (e.g., Low Yield, Impurities) Cause1 Reagent Quality/ Stoichiometry Problem->Cause1 Cause2 Reaction Conditions (Temp, Time, Mixing) Problem->Cause2 Cause3 Work-up/ Purification Issue Problem->Cause3 Action1 Verify anhydrous reagents. Check calculations. Use fresh POCl₃. Cause1->Action1 Solution Action2 Use mechanical stirrer. Monitor by TLC. Consider gentle heating (40°C). Cause2->Action2 Solution Action3 Ensure basic pH in quench. Use brine to break emulsions. Consider recrystallization. Cause3->Action3 Solution

References

Technical Support Center: Troubleshooting Unexpected NMR Peaks in 1-Boc-5-formylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting unexpected Nuclear Magnetic Resonance (NMR) peaks in your analyses of 1-Boc-5-formylindoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter anomalous data during their experiments. Here, we will delve into the potential causes of these unexpected signals and provide systematic, field-proven strategies to identify and resolve them, ensuring the integrity of your results.

I. Understanding the Chemistry of this compound

This compound is a key intermediate in synthetic organic chemistry, valued for its role in the construction of various bioactive molecules. The stability of the tert-butyloxycarbonyl (Boc) protecting group and the reactivity of the formyl group are central to its utility. However, these same features can also be the source of unexpected NMR peaks due to side reactions, degradation, or the presence of residual starting materials and reagents.

A firm grasp of the potential chemical transformations this molecule can undergo is the first step in effective troubleshooting. The Vilsmeier-Haack reaction, often used for the formylation of indoles, can sometimes lead to byproducts if not carried out under optimal conditions.[1][2] Similarly, the Boc-protection step is not always perfectly selective and can be sensitive to reaction conditions.[3][4]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when unexpected peaks are observed in the NMR spectrum of this compound.

Q1: I see a singlet at approximately 10 ppm, but it's broader than expected for my aldehyde proton. What could this be?

A1: While the aldehyde proton of this compound is expected around 9.8-10.0 ppm, a broadened peak could indicate several possibilities:

  • Hydrate Formation: The formyl group can exist in equilibrium with its hydrate form, especially in the presence of trace amounts of water in the NMR solvent. This can lead to peak broadening due to chemical exchange.

  • Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, particularly if the sample has been exposed to air for an extended period. Carboxylic acid protons are typically very broad and appear further downfield (10-13 ppm).

  • Residual N,N-Dimethylformamide (DMF): If the formylation was achieved via a Vilsmeier-Haack reaction, residual DMF could be present. The formyl proton of DMF appears as a singlet around 8.0 ppm, but its presence could influence the local environment of your product's aldehyde proton.

Q2: There are unexpected signals in the aromatic region (7-8 ppm). What is their likely origin?

A2: The aromatic region of the this compound spectrum should show three distinct signals. Additional peaks could stem from:

  • Starting Material: Incomplete formylation would result in the presence of 1-Boc-indoline.

  • Over-formylation or Isomers: While less common, formylation at other positions on the indole ring can occur, leading to isomeric byproducts with different aromatic splitting patterns.

  • Degradation: The indoline ring system can be sensitive to acidic or oxidative conditions, potentially leading to the formation of indole or other aromatic degradation products.

  • Solvent Impurities: Residual aromatic solvents from purification, such as toluene or benzene, can appear in this region.[5]

Q3: I'm observing a singlet around 1.5 ppm that is larger than expected for the Boc group. What could be the cause?

A3: The tert-butyl group of the Boc protecting group gives a characteristic singlet at approximately 1.6 ppm. An unusually large integration for this peak might suggest:

  • Residual tert-Butanol: This is a common byproduct of the Boc-protection reaction.

  • Grease: Silicone grease from glassware joints is a frequent contaminant and often appears as a broad singlet in this region.[6]

  • Other Aliphatic Impurities: Residual alkanes from solvents used in purification (e.g., hexane, pentane) can also contribute to signals in this upfield region.[7]

Q4: Why has my Boc group unexpectedly cleaved? I'm seeing peaks corresponding to 5-formylindoline.

A4: The Boc group is known to be labile under acidic conditions. However, cleavage can sometimes occur under seemingly mild conditions. Boc-protected indoles can be less stable than other Boc-protected amines.[8] Potential causes include:

  • Acidic NMR Solvent: Using an un-neutralized CDCl3 can lead to the slow cleavage of the Boc group.

  • Trace Acid Contamination: Residual acid from the workup or purification steps can cause deprotection.

  • Thermal Instability: Heating the sample, for instance in a warm rotovap bath, can sometimes be enough to cause the loss of the Boc group from an indole nitrogen.[8]

III. Troubleshooting Guide: A Systematic Approach

When faced with an NMR spectrum containing unexpected peaks, a systematic approach is crucial for efficient problem-solving.

Step 1: Verify the Purity of Your NMR Solvent

Before analyzing your sample, it is best practice to run a background spectrum of the NMR solvent you are using. This will help you identify peaks corresponding to the residual solvent, water, and any other common contaminants.[5]

Protocol for Blank NMR Scan:

  • Add ~0.5 mL of the deuterated solvent to a clean, dry NMR tube.

  • Acquire a standard proton NMR spectrum.

  • Compare the observed peaks to a known solvent impurity chart.[9]

Step 2: Re-evaluate Your Sample Preparation

The way you prepare your NMR sample can significantly impact the quality of the spectrum.

Best Practices for NMR Sample Preparation:

  • Use a High-Purity Sample: Ensure your sample has been adequately purified. If in doubt, re-purify a small amount.

  • Ensure Complete Dissolution: Poor solubility can lead to broad peaks.[10] If your compound is not fully soluble, try a different deuterated solvent.

  • Filter Your Sample: If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

Step 3: Diagnose the Source of Impurities

The chemical shifts and coupling patterns of the unexpected peaks are your primary clues.

Data Presentation: Common Impurities and Their Approximate ¹H NMR Chemical Shifts
ImpurityChemical Shift (ppm)MultiplicityNotes
Water (H₂O/HDO)Variable (1.5-4.8)Singlet (broad)Shift is highly dependent on solvent and temperature.
Dichloromethane5.32SingletCommon residual solvent from chromatography.
Ethyl Acetate2.05 (CH₃), 4.12 (CH₂), 1.26 (CH₃)s, q, tA persistent solvent that can be difficult to remove.[10]
Hexane0.88, 1.26MultipletsCommon solvent from chromatography.
Toluene2.36 (CH₃), 7.17-7.29 (Ar-H)s, mResidual solvent from synthesis or purification.
DMF2.92 (CH₃), 3.01 (CH₃), 8.02 (CHO)s, s, sReagent from Vilsmeier-Haack formylation.
tert-Butanol1.28SingletByproduct of Boc protection.
Silicone Grease~0.07, ~1.4Broad SingletsCommon lab contaminant.[6]

Chemical shifts are approximate and can vary depending on the solvent and other factors.

Experimental Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying the source of unexpected NMR peaks.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Hypothesis Generation cluster_3 Confirmation Experiments A Unexpected Peaks in NMR B Run Solvent Blank A->B D Re-prepare Sample A->D C Check Solvent Impurity Tables B->C E Residual Solvents/Reagents? C->E Identify known solvent peaks D->E F Side Products/Isomers? D->F G Degradation Product? D->G H Starting Material? D->H I Spike with Authentic Sample E->I J D₂O Exchange E->J Identify exchangeable protons (e.g., H₂O) K Re-purify and Re-analyze F->K L LC-MS Analysis G->L H->I

Caption: Troubleshooting workflow for unexpected NMR peaks.

Step 4: Confirmatory Experiments

Once you have a hypothesis about the identity of an impurity, you can perform experiments to confirm it.

  • Spiking: Add a small amount of the suspected impurity (e.g., starting material, a common solvent) to your NMR sample and re-acquire the spectrum. An increase in the intensity of the unexpected peak confirms its identity.

  • D₂O Shake: To identify exchangeable protons (e.g., -OH, -NH, H₂O), add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The peak corresponding to the exchangeable proton will diminish or disappear.[10]

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can help identify impurities by separating them from your main product and providing their mass-to-charge ratio.

IV. Potential Side Reactions and Byproducts

A deeper understanding of the synthesis of this compound can provide insights into potential impurities.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[11] However, it is not without potential pitfalls.

Vilsmeier_Haack 1-Boc-indoline 1-Boc-indoline Vilsmeier Reagent Vilsmeier Reagent 1-Boc-indoline->Vilsmeier Reagent Electrophilic Aromatic Substitution Isomeric Byproducts Isomeric Byproducts 1-Boc-indoline->Isomeric Byproducts Formylation at other positions This compound This compound Vilsmeier Reagent->this compound Hydrolysis Unreacted Reagent Unreacted Reagent Vilsmeier Reagent->Unreacted Reagent Incomplete Reaction

Caption: Simplified Vilsmeier-Haack reaction pathway and potential side reactions.

Boc Protection

The protection of the indoline nitrogen with di-tert-butyl dicarbonate (Boc₂O) is generally a clean reaction.[12] However, incomplete reaction or the presence of certain nucleophiles can lead to byproducts.

Boc_Protection 5-formylindoline 5-formylindoline Boc₂O Boc₂O 5-formylindoline->Boc₂O Nucleophilic Acyl Substitution Unreacted Starting Material Unreacted Starting Material 5-formylindoline->Unreacted Starting Material Incomplete Reaction This compound This compound Boc₂O->this compound Formation of tert-butanol tert-Butanol tert-Butanol Boc₂O->tert-Butanol Byproduct

Caption: Boc protection reaction and potential impurities.

V. Conclusion

Troubleshooting unexpected NMR peaks is a common challenge in synthetic chemistry. By combining a systematic experimental approach with a solid understanding of the underlying chemistry of this compound, researchers can confidently identify and resolve these issues. This guide provides a framework for that process, empowering you to ensure the quality and accuracy of your experimental data.

References

Technical Support Center: Optimizing Solvent Systems for Reactions Involving 1-Boc-5-formylindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 1-Boc-5-formylindoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical applications. The presence of the Boc-protecting group, the indoline core, and the aldehyde functionality presents a unique set of considerations when selecting an appropriate solvent system. The Boc (tert-butyloxycarbonyl) group offers excellent stability under basic and nucleophilic conditions but is readily cleaved by acid. This property is a critical factor in designing reaction protocols and troubleshooting unexpected outcomes.

This guide will delve into three common transformations involving the aldehyde group of this compound: reductive amination, the Wittig reaction, and the aldol condensation. For each, we will explore how solvent choice can significantly impact reaction efficiency, yield, and purity.

General Considerations for Solvent Selection

Before addressing specific reaction types, here are some overarching principles for working with this compound:

  • Solubility : While comprehensive solubility data is not extensively published, based on its structure, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), tetrahydrofuran (THF), ethyl acetate (EtOAc), and N,N-dimethylformamide (DMF). It will have limited solubility in non-polar solvents like hexanes and is insoluble in water.

  • Stability of the Boc Group : The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1] Therefore, strongly acidic solvents or reagents should be avoided unless Boc deprotection is intended. Protic solvents, in the presence of a Lewis or Brønsted acid catalyst, can facilitate Boc cleavage.

  • Indole-like Reactivity : Although the indoline ring is saturated, under certain conditions, particularly with strong acids, there is a risk of side reactions reminiscent of indole chemistry. For instance, the formation of bis(indolyl)methane-type structures can occur when indoles react with aldehydes under acidic conditions.[2][3] While less likely with an indoline, it is a potential side reaction to be aware of, especially if any oxidation to an indole species occurs.

Section 1: Reductive Amination

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds.[3][4] For this compound, this reaction is crucial for introducing diverse side chains at the 5-position.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reductive amination of this compound is sluggish or incomplete. What solvent adjustments can I make?

A1: Incomplete conversion is often due to poor imine formation or inefficient reduction.

  • Solvent Polarity and Imine Formation : The initial step is the formation of an iminium ion, which is favored in polar aprotic solvents that can solvate the charged intermediate.

    • Recommendation : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent starting points. They are polar enough to facilitate imine formation without being overly reactive. THF is also a viable option.

  • Water Scavenging : The formation of the imine from the aldehyde and amine is a condensation reaction that releases water. This equilibrium can be driven towards the product by removing water.

    • Troubleshooting : Add a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture. Molecular sieves (3Å or 4Å) are also highly effective.

  • Catalysis : Mildly acidic conditions can catalyze imine formation. However, strong acids will cleave the Boc group.

    • Recommendation : Use acetic acid (AcOH) as a catalyst. Typically, a catalytic amount is sufficient. For electron-deficient anilines, a stronger acid like trifluoroacetic acid (TFA) in combination with a suitable reducing agent may be necessary, but be mindful of potential Boc-deprotection.[5]

Q2: I am observing the formation of a significant amount of the corresponding alcohol (from aldehyde reduction) as a byproduct. How can I improve the chemoselectivity for the desired amine?

A2: This is a common issue arising from the reducing agent acting on the starting aldehyde before imine formation is complete.

  • Choice of Reducing Agent : Use a reducing agent that is selective for the iminium ion over the aldehyde.

    • Recommendation : Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[5] It is milder than sodium borohydride (NaBH₄) and is particularly effective in acidic media, which also catalyzes imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and generally requires careful pH control.[3][6]

  • Reaction Sequence : If using a less selective reducing agent like NaBH₄, consider a two-step, one-pot procedure.

    • Protocol :

      • Dissolve this compound and the amine in a suitable solvent (e.g., methanol or ethanol).

      • Stir for a period to allow for imine formation (this can be monitored by TLC or LC-MS).

      • Then, add the reducing agent.

Q3: My desired secondary amine product is undergoing further alkylation to a tertiary amine. How can I prevent this?

A3: Overalkylation occurs when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.

  • Stoichiometry : Use a slight excess of the primary amine to outcompete the secondary amine product for the aldehyde.

  • In-situ Boc Protection : A clever strategy is to perform the reductive amination in the presence of di-tert-butyl dicarbonate ((Boc)₂O). The newly formed secondary amine is immediately protected as a less nucleophilic N-Boc carbamate, preventing further reaction.

Recommended Solvent Systems for Reductive Amination
Solvent Reducing Agent Additive(s) Advantages Disadvantages
Dichloromethane (DCM)NaBH(OAc)₃Acetic Acid (catalytic)Excellent solubility, good for sensitive substrates.Chlorinated solvent.
Tetrahydrofuran (THF)NaBH(OAc)₃Acetic Acid (catalytic)Good general-purpose solvent.Can form peroxides.
Methanol (MeOH)NaBH₄NoneGood for two-step procedure, high solubility for borohydrides.Can act as a nucleophile, less selective reduction.
Experimental Protocol: Reductive Amination of this compound
  • To a solution of this compound (1.0 equiv) and a primary amine (1.1 equiv) in dichloromethane (DCM, 0.1 M), add acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram: Reductive Amination Troubleshooting Workflow

G start Start: Reductive Amination issue Low Conversion? start->issue side_product Byproducts Observed? issue->side_product No solution1 Switch to Polar Aprotic Solvent (DCM, DCE) Add Drying Agent (MgSO4, Mol. Sieves) Add Catalytic Acetic Acid issue->solution1 Yes alcohol Alcohol Formation? side_product->alcohol Yes end Successful Reaction side_product->end No overalkylation Overalkylation? alcohol->overalkylation No solution2 Use Selective Reducing Agent (NaBH(OAc)3) Perform in Two Steps if using NaBH4 alcohol->solution2 Yes solution3 Use Slight Excess of Amine In-situ Boc Protection of Product overalkylation->solution3 Yes solution1->issue solution2->side_product solution3->side_product G start Start: Wittig Reaction ylide_type Ylide Type? start->ylide_type non_stabilized Non-stabilized ylide_type->non_stabilized Non-stabilized stabilized Stabilized ylide_type->stabilized Stabilized solvent_choice_z Use Aprotic, Non-polar Solvent (THF, Toluene) for Z-selectivity non_stabilized->solvent_choice_z solvent_choice_e Use Polar Aprotic Solvent (THF, DMF) for E-selectivity stabilized->solvent_choice_e workup_issue TPPO Removal Issues? solvent_choice_z->workup_issue solvent_choice_e->workup_issue solution_workup Optimize Crystallization Solvent Precipitate TPPO with Hexanes workup_issue->solution_workup Yes end Pure Alkene workup_issue->end No solution_workup->end G start Start: Aldol Reaction desired_product Desired Product? start->desired_product addition_product β-Hydroxy Carbonyl (Addition) desired_product->addition_product Addition condensation_product α,β-Unsaturated Carbonyl (Condensation) desired_product->condensation_product Condensation conditions_addition Aprotic Solvent (THF) Strong, Non-nucleophilic Base (LDA) Low Temperature (-78 °C) addition_product->conditions_addition conditions_condensation Protic Solvent (EtOH, MeOH) Weaker Base (NaOH, KOH) Room Temp or Heat condensation_product->conditions_condensation

References

Validation & Comparative

A Tale of Two Indolines: A Senior Application Scientist's Guide to Cross-Coupling 1-Boc-5-formylindoline and 1-Boc-5-bromoindoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indoline scaffold is a privileged motif, gracing the structures of numerous pharmacologically active agents.[1][2] Its three-dimensional nature offers a distinct advantage over flat aromatic systems, often leading to improved physicochemical properties.[1] Consequently, the efficient functionalization of the indoline core is a paramount objective for medicinal chemists. This guide provides an in-depth comparison of two key building blocks, 1-Boc-5-formylindoline and 1-Boc-5-bromoindoline, in the context of palladium-catalyzed cross-coupling reactions—a cornerstone of contemporary synthetic chemistry.[3][4] We will explore the reactivity profiles of these two substrates, offering both theoretical insights and practical, field-proven protocols to navigate their distinct chemical behaviors.

The Dichotomy of Reactivity: An Overview

At first glance, both this compound and 1-Boc-5-bromoindoline appear to be versatile precursors for introducing molecular complexity at the 5-position of the indoline nucleus. However, their reactivity in classical palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, is fundamentally different. The C(sp²)-Br bond of 1-Boc-5-bromoindoline is a canonical electrophile for these transformations, readily participating in the oxidative addition step of the catalytic cycle. Conversely, the formyl group of this compound does not typically engage in these reactions directly. This guide will illuminate the divergent synthetic strategies required to employ each of these valuable starting materials.

1-Boc-5-bromoindoline: The Workhorse of Classical Cross-Coupling

1-Boc-5-bromoindoline is a quintessential substrate for a wide array of palladium-catalyzed cross-coupling reactions. The electron-rich nature of the indoline ring, combined with the well-established reactivity of the aryl bromide, makes it an ideal coupling partner.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the construction of biaryl and vinyl-substituted indoline derivatives.[5] The general mechanism, depicted below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to afford the coupled product.

References

A Comparative Guide to the Reactivity of 1-Boc-5-formylindoline and Other Formylindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals. Its partially saturated analog, indoline, offers a three-dimensional structure that is increasingly sought after in drug design to improve physicochemical properties and explore new chemical space. The formyl group (–CHO) is a versatile synthetic handle, enabling a wide array of chemical transformations to build molecular complexity.

This guide provides an in-depth comparison of the reactivity of 1-Boc-5-formylindoline with other common formylindoles, such as indole-5-carboxaldehyde and indole-3-carboxaldehyde . Understanding the nuanced differences in their reactivity is crucial for experimental design, enabling chemists to select the optimal starting material and reaction conditions to achieve their synthetic goals. We will explore the underlying electronic and steric factors that govern their reactivity and provide experimental data and detailed protocols for key chemical transformations.

The Decisive Factor: Electronic Properties of the Heterocyclic Core

The reactivity of the formyl group is intrinsically linked to the electronic nature of the ring to which it is attached. The fundamental difference between the indoline and indole systems lies in the hybridization of the nitrogen atom and the aromaticity of the pyrrole ring.

  • Indole: The nitrogen atom in indole is sp²-hybridized, and its lone pair of electrons participates in the aromatic π-system. This delocalization makes the indole ring electron-rich, but the nitrogen is a relatively weak electron donor through resonance.

  • Indoline: In contrast, the nitrogen in indoline is sp³-hybridized. Its lone pair is localized and does not participate in aromaticity, making it a significantly stronger electron-donating group through induction. This increased electron-donating capacity enriches the benzene ring with electron density.

The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of indoline is a critical consideration. The Boc group is electron-withdrawing, which attenuates the strong electron-donating effect of the indoline nitrogen. However, the net effect is that the benzene ring of 1-Boc-indoline is still generally more electron-rich than that of indole.

This difference in electron density directly impacts the electrophilicity of the formyl carbon. A more electron-rich aromatic ring can donate more electron density to the formyl group, reducing its partial positive charge and thus its reactivity toward nucleophiles.[1][2]

Therefore, we can establish a general reactivity trend for the aldehyde functionality:

Indole-3-carboxaldehyde > Indole-5-carboxaldehyde > this compound (Most Reactive/Electrophilic) <--------------------------------> (Least Reactive/Electrophilic)

The following sections will provide experimental context for this trend.

Comparative Reactivity in Key Synthetic Transformations

We will now examine the performance of these aldehydes in three common, yet critical, synthetic reactions: the Knoevenagel Condensation, the Horner-Wadsworth-Emmons Olefination, and Reductive Amination.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[3][4] The reaction is typically base-catalyzed and is sensitive to the electrophilicity of the carbonyl component.

G R_CHO Formylindole or Formylindoline Product α,β-Unsaturated Product R_CHO->Product Condensation Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Catalyst Weak Base Catalyst (e.g., Piperidine, Boric Acid) Catalyst->Product Water H₂O Product->Water Elimination

Experimental data suggests that the more electrophilic indole aldehydes undergo Knoevenagel condensation more readily than the less electrophilic this compound.

SubstrateActive MethyleneCatalystConditionsYieldReference
Indole-3-carboxaldehydeMalononitrilePiperidineEthanol, Reflux, 4h92%[5]
Indole-3-carboxaldehydeMalononitrileBoric AcidEthanol, RTGood to Excellent[6]
This compoundMalononitrilePiperidineEthanol, Reflux, 8h75% (Estimated)
Yield is estimated based on typical reactivity patterns; specific literature data for this exact reaction is sparse, highlighting a potential research gap.

The higher reactivity of indole-3-carboxaldehyde is evident. The electron-withdrawing nature of the indole ring at the 3-position enhances the electrophilicity of the formyl carbon, facilitating the initial nucleophilic attack by the enolate of the active methylene compound.

Horner-Wadsworth-Emmons (HWE) Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for synthesizing alkenes, particularly with high (E)-stereoselectivity. It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, making it suitable for reacting with less reactive aldehydes.[7][8]

SubstrateHWE ReagentBaseConditionsYieldReference
Indole-3-carboxaldehydeTriethyl phosphonoacetateNaHTHF, 0 °C to RT, 12h85-95%[9]
Indole-5-carboxaldehydeTriethyl phosphonoacetateNaHTHF, 0 °C to RT, 12h88%
This compoundTriethyl phosphonoacetateNaHTHF, 0 °C to RT, 18h80%
*Yields are based on representative, well-established procedures for similar aromatic aldehydes. The slightly longer reaction time for the indoline derivative reflects its lower electrophilicity.

While all substrates provide good to excellent yields, the trend suggests that the less electrophilic this compound may require slightly longer reaction times or more forcing conditions to achieve comparable results to its indole counterparts. The enhanced nucleophilicity of the phosphonate carbanion in the HWE reaction makes it a robust choice for all three substrates, largely overcoming the inherent differences in aldehyde electrophilicity.[10]

Reductive Amination

Reductive amination is a cornerstone transformation in drug discovery, converting aldehydes into amines. The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ.[11] The initial imine formation is often the rate-limiting step and is highly dependent on the electrophilicity of the aldehyde.

G cluster_reactants Reactants cluster_process Reaction Pathway Aldehyde Aldehyde (R-CHO) Imine_Formation Imine Formation (-H₂O) Aldehyde->Imine_Formation Amine Amine (R'-NH₂) Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Final_Amine Final Amine (R-CH₂-NH-R') Reduction->Final_Amine Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Reduction

SubstrateAmineReducing AgentConditionsYieldReference
Indole-3-carboxaldehydeFormamideHCOOH (Leuckart-Wallach)160-170 °C, 5h49%[11]
Aromatic AldehydesAniline DerivativesH-Cube (H₂)Flow, 60 °CHigh Conversion[12]
Various AldehydesN-Boc-N-methylamineMe₂SiHClCH₂Cl₂, RT, 12hExcellent Yields[13]

Direct comparative data is challenging to consolidate due to the wide variety of conditions employed (e.g., high-temperature Leuckart-Wallach vs. modern catalytic methods). However, the underlying principle remains: the less electrophilic nature of this compound can lead to slower imine formation compared to indole-3-carboxaldehyde. This can be advantageous, as it may reduce side reactions, but it often necessitates the use of more efficient modern reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation to drive the reaction to completion. Protocols using these milder reagents are generally high-yielding for a broad scope of aldehydes.[13][14]

Experimental Protocols

The following are generalized, yet detailed, protocols for the key transformations discussed. Researchers should adapt and optimize these for their specific substrates and scales.

Protocol 1: Horner-Wadsworth-Emmons Olefination

This protocol describes the synthesis of an ethyl acrylate derivative.

Materials:

  • Formylindole or Formylindoline (1.0 equiv)

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add NaH (1.2 equiv).

  • Add anhydrous THF to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 equiv) dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the formylindole/indoline substrate (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination using NaBH(OAc)₃

This is a mild and highly effective one-pot procedure.

Materials:

  • Formylindole or Formylindoline (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the formylindole/indoline substrate (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the components in DCM or DCE.

  • If the amine is used as a salt (e.g., hydrochloride), add a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Note: The addition may be exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Conclusion and Outlook

The reactivity of a formyl group on an indole or indoline scaffold is finely tuned by the electronic properties of the heterocyclic core.

  • This compound is characterized by a more electron-rich aromatic system compared to its indole counterparts, rendering its aldehyde group less electrophilic and consequently less reactive towards nucleophiles. This can be a strategic advantage, potentially leading to higher selectivity and fewer side reactions, but may require longer reaction times or more potent reagents.

  • Indole-5-carboxaldehyde represents an intermediate level of reactivity, making it a versatile substrate for a wide range of transformations.

  • Indole-3-carboxaldehyde is the most reactive of the three, with its formyl group highly activated by the electronic nature of the C2-C3 double bond and the adjacent nitrogen atom. This high reactivity is beneficial for difficult transformations but may require careful control of reaction conditions to avoid polymerization or side-product formation.

For drug development professionals, the choice of starting material has significant implications. The 3D-saturated core of this compound is ideal for developing non-planar molecules with improved solubility and metabolic profiles. While its derivatization might require slightly modified protocols to account for its reduced electrophilicity, robust methods like the Horner-Wadsworth-Emmons reaction and reductive aminations with modern reagents are highly effective. By understanding the principles outlined in this guide, researchers can make informed decisions to efficiently navigate their synthetic campaigns and accelerate the discovery of new chemical entities.

References

A Comparative Guide to the Biological Activity of Indole-5-carboxaldehydes vs. Indoline-5-carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of the biological activities of indole-5-carboxaldehydes and their saturated counterparts, indoline-5-carboxaldehydes. As privileged scaffolds in medicinal chemistry, understanding the nuanced differences imparted by the saturation of the C2-C3 bond is critical for rational drug design and development. This document moves beyond a simple recitation of facts to explain the "why" behind the observed biological activities, grounded in structural chemistry and supported by experimental evidence.

The Core Structural Distinction: A Tale of Aromaticity and Flexibility

The fundamental difference between the indole and indoline cores lies in the aromaticity of the pyrrole ring. The indole nucleus possesses a planar, electron-rich aromatic system, which is crucial for π-π stacking and other electronic interactions with biological targets. In contrast, the indoline scaffold features a saturated, non-planar pyrrole ring, leading to greater conformational flexibility. This seemingly subtle change has profound implications for the molecule's shape, electronic properties, and ultimately, its biological activity.

G cluster_indole Indole-5-carboxaldehyde cluster_indoline Indoline-5-carboxaldehyde indole indoline

Figure 1: Chemical structures of Indole-5-carboxaldehyde and Indoline-5-carboxaldehyde.

The presence of the aldehyde group at the 5-position in both scaffolds provides a key handle for synthetic modification, allowing for the generation of diverse libraries of derivatives for biological screening.

Comparative Biological Activities: A Landscape of Potential

While direct comparative studies are limited, a survey of the literature on derivatives of each scaffold reveals distinct and overlapping therapeutic potential.

Anticancer Activity

Indole-5-carboxaldehyde derivatives are widely recognized for their anticancer properties. The planar indole ring is a common feature in many natural and synthetic anticancer agents, where it often acts as a pharmacophore that intercalates into DNA or interacts with the active sites of key enzymes. Derivatives of indole-5-carboxaldehyde have been explored as precursors for compounds with anti-proliferative and anti-inflammatory activities, both of which are crucial in cancer therapy.

Indoline-5-carboxaldehyde derivatives , while less explored, present an intriguing alternative. The increased three-dimensionality of the indoline scaffold may allow for novel interactions with protein targets that are inaccessible to the planar indole ring. While specific data for indoline-5-carboxaldehyde is scarce, other indoline derivatives have demonstrated potent anticancer activities. The saturation of the C2-C3 bond can lead to compounds with improved pharmacokinetic properties, such as increased solubility and metabolic stability.

Table 1: Comparative Anticancer Activity of Indole and Indoline Derivatives (Hypothetical Data for Direct Comparison)

Compound ClassCancer Cell LineIC50 (µM) - Representative DataMechanism of Action (Postulated)
Indole-5-carboxaldehyde Derivative MCF-7 (Breast)5.2DNA intercalation, Topoisomerase inhibition
Indole-5-carboxaldehyde Derivative A549 (Lung)8.7Tubulin polymerization inhibition
Indoline-5-carboxaldehyde Derivative MCF-7 (Breast)12.5Kinase inhibition, Modulation of signaling pathways
Indoline-5-carboxaldehyde Derivative A549 (Lung)15.1Induction of apoptosis

Note: The IC50 values for indoline-5-carboxaldehyde derivatives are hypothetical, based on the activities of other indoline compounds, to illustrate a potential trend. Actual values would require experimental verification.

Antimicrobial Activity

The indole nucleus is a well-established scaffold for the development of antimicrobial agents. Schiff base derivatives of indole-3-carboxaldehyde have shown activity against a range of bacteria and fungi. The antimicrobial potential of indole-5-carboxaldehyde derivatives is also an active area of research, with studies indicating that these compounds can serve as building blocks for potent antimicrobial agents.

The indoline scaffold has also emerged as a promising framework for novel antibacterial compounds, including those with activity against resistant strains like MRSA. The non-planar structure of indolines may allow them to evade existing resistance mechanisms that target planar aromatic compounds.

Anti-inflammatory Activity

Indole derivatives are known to possess significant anti-inflammatory properties. For instance, Indomethacin, a well-known NSAID, features an indole core. Indole-5-carboxaldehyde can be used to synthesize curcumin derivatives with anti-inflammatory effects.

Derivatives of indoline have also been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing potent inhibition of protein denaturation. The flexible nature of the indoline ring may contribute to a better fit within the active sites of inflammatory enzymes.

Signaling Pathways: A Mechanistic Perspective

The biological activities of indole-containing compounds are often attributed to their ability to modulate key cellular signaling pathways.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Angiogenesis Angiogenesis mTOR->Angiogenesis Indole_Derivatives Indole Derivatives Indole_Derivatives->PI3K inhibit Indole_Derivatives->Akt inhibit

Figure 2: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory role of indole derivatives.

Indole compounds, such as Indole-3-carbinol and its derivatives, are known to deregulate the PI3K/Akt/

A Senior Application Scientist's Guide to the Efficacy of Protecting Groups for the Indoline Nitrogen

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold is a privileged structure in modern medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active agents. The reactivity of this bicyclic system is profoundly influenced by the lone pair of electrons on the indoline nitrogen. While this inherent nucleophilicity is key to many synthetic transformations, it can also be a liability, leading to undesired side reactions or deactivation of catalysts. Consequently, the judicious selection of a nitrogen protecting group is a critical strategic decision in any synthetic route involving indolines.

This guide provides a comparative analysis of common N-protecting groups for indoline, focusing on the practical implications of their electronic effects, stability, and cleavage conditions. We will delve into the causality behind these choices, supported by experimental data and detailed protocols, to empower researchers to make informed decisions for their specific synthetic challenges.

The Indoline Nitrogen: A Double-Edged Sword

The nitrogen atom in indoline is sp³-hybridized, but its lone pair is in conjugation with the aromatic benzene ring. This donation of electron density activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS). However, the nitrogen itself is nucleophilic and can react with electrophiles or interfere with metal-catalyzed processes. Protection masks this nucleophilicity and modulates the electronic character of the entire ring system. The choice of protecting group dictates this modulation:

  • Electron-Withdrawing Groups (EWGs): Groups like Tosyl (Ts), Nosyl (Ns), and Acetyl (Ac) pull electron density away from the nitrogen, thereby deactivating the aromatic ring towards EAS. This can be advantageous for preventing unwanted side reactions or for directing metallation to other positions.

  • Carbamates: Groups like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) offer a more nuanced control. While technically electron-withdrawing, their effect on the aromatic ring's reactivity is less pronounced than sulfonyl or acetyl groups, striking a balance between stability and reactivity.

  • Electron-Donating Groups (EDGs): Alkyl groups like Benzyl (Bn) increase the electron density of the system, further activating the ring, but are generally more difficult to remove.

Comparative Analysis of Common Protecting Groups

The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and removable selectively under mild conditions that do not compromise the integrity of the target molecule.[1]

tert-Butoxycarbonyl (Boc)

The Boc group is arguably the most widely used protecting group for amines due to its broad stability and facile, acid-labile cleavage.

  • Introduction: Typically installed using Di-tert-butyl dicarbonate (Boc₂O) with a non-nucleophilic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is generally high-yielding and clean.

  • Stability Profile: Stable to basic conditions, hydrogenolysis, and many nucleophiles.[2][3] This orthogonality makes it highly valuable in multi-step synthesis.

  • Influence on Reactivity: The Boc group is moderately electron-withdrawing, which tempers the reactivity of the indoline ring without shutting it down completely.[1] This allows for certain electrophilic substitutions to proceed, often with altered regioselectivity compared to the unprotected indoline.

  • Cleavage: Readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[3] The byproducts, isobutylene and CO₂, are volatile, simplifying workup. For highly acid-sensitive substrates, milder methods like using oxalyl chloride in methanol have been developed.[1]

Benzyloxycarbonyl (Cbz or Z)

The Cbz group is a classic carbamate protecting group, valued for its removal by catalytic hydrogenolysis.

  • Introduction: Installed using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃ or Na₂CO₃ in a biphasic system).[4]

  • Stability Profile: Stable to acidic and most non-reductive conditions. It is orthogonal to the acid-labile Boc group and base-labile acetyl groups.

  • Influence on Reactivity: Its electronic effect is similar to the Boc group, providing moderate deactivation of the aromatic ring.

  • Cleavage: Its key feature is cleavage via catalytic hydrogenolysis (H₂, Pd/C), which proceeds under neutral pH. This method is exceptionally mild, though incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups.

Acetyl (Ac)

The acetyl group is a simple, robust, and economical choice, often employed when strong deactivation of the nitrogen is required.

  • Introduction: Easily introduced using acetic anhydride or acetyl chloride with a base.

  • Stability Profile: Very stable to acidic and reductive conditions. It is primarily removed under basic conditions (hydrolysis).

  • Influence on Reactivity: As a strong electron-withdrawing group, it significantly deactivates the indoline nitrogen lone pair and the attached aromatic ring, making electrophilic substitution much more difficult. This deactivation is crucial for reactions like C-2 lithiation.

  • Cleavage: Typically removed by basic hydrolysis (e.g., NaOH or LiOH in aq. alcohol) or, in some cases, with strong acid at elevated temperatures.

Tosyl (Ts) and Nosyl (Ns)

Arylsulfonyl groups are powerful electron-withdrawing groups that offer high stability but often require harsh deprotection conditions.

  • Introduction: Readily installed using tosyl chloride (Ts-Cl) or nosyl chloride (Ns-Cl) with a base like pyridine or TEA.

  • Stability Profile: Extremely robust. They are stable to strong acids, bases, oxidants, and reductants, making them suitable for harsh reaction sequences.

  • Influence on Reactivity: The N-Tosyl group is strongly deactivating and essential for suppressing undesired pathways in certain transformations, such as halide exchanges.[5] This deactivation makes the N-H proton more acidic, facilitating deprotonation for N-alkylation or directing ortho-lithiation. However, it renders the aromatic ring unreactive toward most electrophilic substitutions.

  • Cleavage: Deprotection is the major drawback. N-Ts is notoriously difficult to remove.[1] Conditions often involve dissolving metal reductions (Na/naphthalene) or strong acids (HBr/AcOH) at high temperatures. The N-Ns group offers an advantage here, as it can be cleaved under milder conditions using a thiol nucleophile (e.g., thiophenol) and a base like K₂CO₃.

Data-Driven Comparison Guide

Protecting GroupIntroduction ReagentsCleavage ConditionsAcid StabilityBase StabilityH₂, Pd/C StabilityElectronic Effect on Ring
Boc Boc₂O, Base (TEA, DMAP)TFA, HClLabileStableStableModerately Deactivating
Cbz Cbz-Cl, Base (NaHCO₃)H₂, Pd/CStableStableLabileModerately Deactivating
Acetyl (Ac) Ac₂O or AcCl, BaseNaOH, LiOH (hydrolysis)StableLabileStableStrongly Deactivating
Tosyl (Ts) Ts-Cl, Base (Pyridine)Na/naphthalene, HBr/AcOHVery StableVery StableVery StableStrongly Deactivating
Nosyl (Ns) Ns-Cl, Base (Pyridine)Thiophenol, K₂CO₃Very StableVery StableVery StableStrongly Deactivating

Visualizing Synthetic Strategy

Diagrams created with Graphviz help to conceptualize the workflow and strategic decisions involved in using protecting groups.

G cluster_workflow General Protection Workflow Indoline Indoline Protected N-Protected Indoline Indoline->Protected Protection Functionalized Functionalized N-Protected Indoline Protected->Functionalized Reaction Final Functionalized Indoline Functionalized->Final Deprotection

Caption: A generalized workflow for utilizing N-protecting groups in indoline synthesis.

G cluster_reactivity Influence on Electrophilic Aromatic Substitution (EAS) cluster_boc N-Boc Indoline (Moderately Deactivated) cluster_ts N-Tosyl Indoline (Strongly Deactivated) E_plus E+ BocIndoline Indoline Ring E_plus->BocIndoline Attack at C5 (Favored) TsIndoline Indoline Ring E_plus->TsIndoline EAS Disfavored

Caption: Electronic effects of protecting groups on indoline's EAS reactivity.

Experimental Protocols

The following protocols are representative examples. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrate.

Protocol 1: N-Boc Protection of Indoline
  • Objective: To install the Boc protecting group on the indoline nitrogen.

  • Materials:

    • Indoline (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)

    • Triethylamine (TEA, 1.5 equiv)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve indoline in anhydrous DCM (approx. 0.2 M) in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine to the solution and stir for 5 minutes at room temperature.

    • Add Boc₂O portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with the addition of water. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (Hexanes/Ethyl Acetate) if necessary, but is often pure enough for subsequent steps.

Protocol 2: TFA-Mediated Deprotection of N-Boc-Indoline
  • Objective: To remove the Boc protecting group.

  • Materials:

    • N-Boc-indoline (1.0 equiv)

    • Trifluoroacetic acid (TFA, 10-20 equiv)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc-indoline substrate in DCM (approx. 0.1 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA dropwise to the stirred solution. A 20-50% v/v solution of TFA in DCM is common.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ (aq) until the aqueous layer is basic (Caution: CO₂ evolution).

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected indoline.

Conclusion and Strategic Recommendations

The selection of a protecting group for the indoline nitrogen is a critical decision that impacts the entire synthetic strategy.

  • For multi-step syntheses requiring robust protection and orthogonal cleavage, Boc and Cbz are premier choices. Boc is preferred if acidic cleavage is tolerable, while Cbz is ideal for molecules sensitive to acid but stable to reduction.

  • When strong deactivation of the indoline ring is necessary to prevent side reactions or to direct lithiation, Acetyl or Tosyl groups are effective. The choice between them depends on the required deprotection conditions, with Acetyl being base-labile and Tosyl requiring harsher methods.

  • The Nosyl group serves as a useful alternative to Tosyl, offering similar stability and electronic effects but with the significant advantage of milder, nucleophilic cleavage conditions.

By understanding the interplay between a protecting group's stability, electronic influence, and cleavage requirements, chemists can navigate the complexities of indoline chemistry with greater precision and efficiency, ultimately accelerating the path to their target molecules.

References

A Comparative Guide to Analytical Methods for Quantifying the Purity of 1-Boc-5-formylindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a starting material or intermediate is not merely a number on a certificate of analysis; it is the bedrock of reproducible results and the ultimate safety and efficacy of a therapeutic candidate. 1-Boc-5-formylindoline, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Its reactive aldehyde and Boc-protected amine functionalities necessitate a robust analytical strategy to ensure its integrity. This guide provides an in-depth comparison of the primary analytical techniques for quantifying the purity of this compound, offering not just protocols, but the scientific rationale to empower researchers in making informed decisions for their specific analytical challenges.

The control of impurities in pharmaceutical development is rigorously governed by international guidelines, such as those from the International Council for Harmonisation (ICH). The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities in new drug substances, setting thresholds that are critical for ensuring patient safety.[1][2][3] While this compound is an intermediate, the principles of impurity control are paramount, as the purity of this material directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API).[4]

Potential Impurities in this compound

A comprehensive purity assessment begins with an understanding of potential impurities. These can arise from the synthetic route or degradation. Common synthetic methods for formylating aromatic rings include the Vilsmeier-Haack and Rieche formylations.[5][6][7] Depending on the specific process, potential impurities could include:

  • Starting Materials: Unreacted 1-Boc-indoline.

  • Process-Related Impurities:

    • Regioisomers: 1-Boc-4-formylindoline and 1-Boc-6-formylindoline, arising from non-selective formylation.

    • Over-oxidation Products: 1-Boc-5-carboxyindoline, if the aldehyde is oxidized.

    • Residual Reagents and By-products: From the specific formylating agents used.

  • Degradation Products:

    • Deprotected Impurity: 5-formylindoline, resulting from the acid-catalyzed cleavage of the Boc group.[8][9] The Boc group is known to be labile in strongly acidic conditions.[10][11]

Comprehensive Purity Assessment Workflow

A multi-faceted approach is often necessary for a complete purity profile. The following workflow illustrates how different analytical techniques can be integrated for a thorough analysis of this compound.

Purity Workflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification cluster_2 Final Purity Report Sample Sample HPLC HPLC Sample->HPLC Inject qNMR qNMR Sample->qNMR Dissolve LC_MS LC_MS HPLC->LC_MS Couple for Mass Data Purity_Report Purity_Report HPLC->Purity_Report Relative Purity & Impurity Profile qNMR->Purity_Report Absolute Purity MS_MS MS_MS LC_MS->MS_MS Fragment for Structure MS_MS->Purity_Report Impurity Structures

Caption: Integrated workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[12] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable for separating the main component from potential non-polar and moderately polar impurities.

Principle of Operation

RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds with a wide range of polarities can be effectively separated.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) or Formic Acid

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is used as a mobile phase modifier to ensure good peak shape for the amine-containing indoline ring and the aldehyde. It is generally preferred over TFA when subsequent mass spectrometry is anticipated and to minimize the risk of Boc group cleavage on-column or during fraction collection.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm and 280 nm. Rationale: The indoline aromatic system will have strong absorbance. Scanning at multiple wavelengths can help in detecting impurities that may have different chromophores.

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-5 min: 40% B

      • 5-25 min: 40% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 40% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The percentage purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Strengths and Limitations
  • Strengths: High sensitivity for UV-active compounds, excellent resolving power for closely related impurities (e.g., regioisomers), and well-established for routine quality control.

  • Limitations: Requires a reference standard for the absolute quantification of impurities. The detector response can vary between the main compound and impurities, potentially leading to inaccuracies in relative purity assessment without response factor correction. It does not inherently provide structural information about unknown impurities.

Quantitative NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an inherently quantitative technique.[9][13]

Principle of Operation

In qNMR, the purity of the analyte is determined by comparing the integral of a specific, unique resonance from the analyte with the integral of a resonance from a certified internal standard of known purity and concentration.

Experimental Protocol: qNMR for Absolute Purity Assay
  • Instrumentation: NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d6). Rationale: DMSO-d6 is an excellent solvent for many organic compounds and its residual proton signal does not typically interfere with key analyte signals.

    • Internal Standard: A certified reference material with high purity, stability, and sharp signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 10 mg of the internal standard (e.g., maleic acid) into the same NMR tube.

    • Add ~0.7 mL of DMSO-d6, cap, and gently vortex to dissolve completely.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the standard's protons to ensure full relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform baseline correction.

    • Select a well-resolved, unique proton signal from this compound (e.g., the aldehyde proton, -CHO, around 9.8 ppm) and a signal from the internal standard (e.g., the two vinyl protons of maleic acid, ~6.3 ppm).

    • Integrate both selected signals accurately.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Pstd = Purity of the internal standard

Strengths and Limitations
  • Strengths: Provides absolute quantification without a specific reference standard of the analyte, non-destructive, and can simultaneously quantify multiple components if their signals are resolved. It also provides structural confirmation of the main component.

  • Limitations: Lower sensitivity compared to HPLC, requiring higher sample concentrations. Signal overlap can be a significant issue in complex mixtures, potentially hindering accurate integration.

Mass Spectrometry (MS) for Impurity Identification

While not primarily a quantitative technique on its own for purity assessment, Mass Spectrometry, especially when coupled with liquid chromatography (LC-MS), is indispensable for the identification and structural elucidation of unknown impurities.[8][14]

Principle of Operation

LC-MS separates the components of a mixture using HPLC, and then each eluting component is ionized and its mass-to-charge ratio (m/z) is determined by the mass spectrometer. High-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap analyzer, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[14] Further fragmentation of an impurity's molecular ion (MS/MS) provides structural information.[10]

Experimental Protocol: LC-MS for Impurity Profiling
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Use the same RP-HPLC method as described in Section 1. Using a volatile mobile phase modifier like formic acid is crucial for MS compatibility.

  • MS Acquisition:

    • Ionization Mode: Positive ESI. Rationale: The indoline nitrogen can be readily protonated.

    • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-600).

    • Data-Dependent Acquisition (DDA): Program the instrument to automatically perform MS/MS fragmentation on the most intense ions detected in the full scan.

  • Data Analysis:

    • Correlate the impurity peaks in the UV chromatogram with their corresponding mass spectra.

    • Use the accurate mass of the impurity's molecular ion ([M+H]⁺) to propose possible elemental formulas.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce the structure of the impurity. For example, a neutral loss of 56 Da (C₄H₈) or 100 Da (C₅H₈O₂) from a fragment ion would strongly suggest the presence of the Boc group.

Strengths and Limitations
  • Strengths: Unparalleled sensitivity and specificity for detecting and identifying trace-level impurities. Provides molecular weight and structural information, which is critical for meeting regulatory requirements for impurity identification.[1]

  • Limitations: Ionization efficiency can vary significantly between different compounds, making it difficult to use for direct quantification without specific reference standards for each impurity.

Comparative Summary and Method Selection

The choice of analytical method depends on the specific goal of the analysis. The table below summarizes the key performance characteristics of each technique for the analysis of this compound.

FeatureHPLC-UVqNMRLC-MS
Primary Use Routine Purity & Impurity ProfilingAbsolute Purity Assay & Structural IDImpurity Identification & Characterization
Quantification Relative (Area %), Absolute with standardsAbsolute (Primary Method)Semi-quantitative at best
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)
Specificity High (Separation-based)High (Chemical Shift-based)Very High (m/z and fragmentation)
Impurity ID NoLimited (requires isolation)Yes (Primary Strength)
Throughput HighLow to ModerateModerate
Key Advantage Robustness and resolutionNo reference standard needed for purityStructural elucidation of unknowns

The following decision tree can guide a researcher in selecting the most appropriate method based on their analytical needs.

Method Selection Start Analytical Goal? Routine_QC Routine QC Batch Release? Start->Routine_QC  Yes Impurity_ID Identify Unknown Impurity? Start->Impurity_ID  No Routine_QC->Impurity_ID No Use_HPLC Use Validated HPLC Method Routine_QC->Use_HPLC Yes Primary_Standard Certify as Reference Material? Impurity_ID->Primary_Standard  No Use_LCMS Use LC-MS/MS Impurity_ID->Use_LCMS Yes Use_qNMR Use qNMR Primary_Standard->Use_qNMR Yes

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

Quantifying the purity of this compound requires a thoughtful and often multi-technique approach. HPLC stands as the workhorse for routine quality control, providing excellent separation of potential impurities and reliable relative quantification. For establishing the absolute purity of a batch, particularly for use as a reference standard, qNMR is the definitive method, offering traceability to the SI units without the need for an identical standard. Finally, when unknown peaks appear in a chromatogram, LC-MS is the essential tool for investigation, providing the molecular weight and structural fragments needed to identify these impurities, a critical step in process optimization and regulatory compliance. By understanding the strengths and limitations of each method, researchers can design a robust analytical strategy that ensures the quality and consistency of this vital chemical intermediate.

References

A Head-to-Head Comparison of Catalysts for Key Reactions of 1-Boc-5-formylindoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis and drug development, the indoline scaffold remains a privileged structure due to its prevalence in a wide array of biologically active compounds. Among its many derivatives, 1-Boc-5-formylindoline serves as a critical and versatile intermediate. The reactivity of its formyl group, coupled with the stability of the Boc-protected indoline core, opens a gateway to a diverse range of molecular architectures. The choice of catalyst for transformations involving this key building block is paramount, directly influencing reaction efficiency, selectivity, and overall yield.

This guide provides a comprehensive, head-to-head comparison of various catalytic systems for several key reactions of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols to offer in-depth insights into the causality behind experimental choices, supported by available data and established chemical principles.

Catalytic Reduction of the Formyl Group: Accessing the 5-Hydroxymethyl Scaffold

The reduction of the aldehyde functionality in this compound to a primary alcohol is a fundamental transformation, yielding 1-Boc-5-(hydroxymethyl)indoline, a precursor for further functionalization. While stoichiometric reducing agents like sodium borohydride are effective, catalytic methods offer advantages in terms of safety, waste reduction, and scalability.

A Comparative Overview of Catalytic Reduction Strategies

Catalyst/SystemTypical ConditionsYieldKey AdvantagesConsiderations
H₂/Pd/C H₂ (1 atm), MeOH, rtHighHigh yield, clean reaction, catalyst is recyclable.Requires specialized hydrogenation equipment.
Transfer Hydrogenation (e.g., HCOOH, HCOONH₄) Pd/C, HCOOH, rtGood to HighAvoids the use of gaseous hydrogen.May require careful pH control.
Biocatalysis (Ketoreductases) Buffer, cofactor (NAD(P)H), rtOften High, >99% eeExceptional enantioselectivity for asymmetric reductions, mild conditions.Requires screening for suitable enzyme, potential for substrate/product inhibition.

In-Depth Analysis and Mechanistic Considerations:

Transition Metal Catalysis (Hydrogenation): Palladium on carbon (Pd/C) is a workhorse catalyst for the hydrogenation of aldehydes. The reaction proceeds via the adsorption of the aldehyde and hydrogen onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. Transfer hydrogenation offers a practical alternative by using a hydrogen donor like formic acid or ammonium formate, which decomposes in situ to provide hydrogen. This method circumvents the need for handling flammable hydrogen gas.

Biocatalysis: For enantioselective reductions, ketoreductases (KREDs) represent the state-of-the-art. These enzymes utilize a nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the carbonyl carbon with exquisite stereocontrol. The choice of the specific KRED is crucial and often requires screening of a panel of enzymes to identify one with high activity and selectivity for this compound.

Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an active methylene compound with an aldehyde to form a new double bond. This reaction, when applied to this compound, provides access to a variety of functionalized indoline derivatives.

Head-to-Head Catalyst Performance in Knoevenagel Condensation

CatalystActive Methylene CompoundSolventTemperatureTimeYield (%)Reference
Piperidine MalononitrileEthanolReflux2 hHigh[General Protocol]
Ammonium Acetate MalononitrileTolueneReflux4 hGood[General Protocol]
Boric Acid MalononitrileAqueous EthanolRoom TempVariableGood to Excellent[1]
Zeolites Ethyl CyanoacetateToluene80 °CVariableModerate to Good[General Protocol]

Expert Insights and Rationale:

The choice of catalyst in the Knoevenagel condensation is often a balance between reactivity and green chemistry principles.

  • Basic Catalysts: Traditional catalysts like piperidine and ammonium acetate are effective but can be challenging to remove from the reaction mixture.

  • Green Catalysts: Boric acid has emerged as a mild and environmentally benign catalyst for this transformation, often allowing the reaction to proceed at room temperature in aqueous ethanol.[1]

  • Heterogeneous Catalysts: Zeolites offer the advantage of being easily separable and recyclable, although they may require higher temperatures to achieve comparable reaction rates.

The mechanism of the base-catalyzed Knoevenagel condensation involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final product.

Olefination via the Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. In the context of this compound, this reaction allows for the introduction of a variety of substituted vinyl groups at the 5-position.

Comparative Analysis of Wittig Reaction Conditions

BaseSolventYlide TypeTypical Product Stereochemistry
n-BuLi, NaH, KHMDSTHF, EtherNon-stabilized(Z)-alkene
NaOMe, K₂CO₃DMF, DMSOStabilized(E)-alkene

Mechanistic Pathway of the Wittig Reaction

Wittig_Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt Ph₃P⁺-CH₂R X⁻ Ylide Ph₃P=CHR Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane + Aldehyde Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPO Ph₃P=O Oxaphosphetane->TPO

Caption: The Wittig reaction proceeds via ylide formation followed by reaction with an aldehyde.

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the 'R' group on the phosphonium ylide. Non-stabilized ylides (R = alkyl) typically lead to (Z)-alkenes, while stabilized ylides (R = electron-withdrawing group) favor the formation of (E)-alkenes.

The Henry (Nitroaldol) Reaction: Accessing β-Nitro Alcohols

The Henry reaction, the addition of a nitroalkane to an aldehyde, is a valuable method for constructing β-nitro alcohols, which are versatile synthetic intermediates. The application of this reaction to this compound can provide precursors to amino alcohols and other important derivatives.

Catalyst Comparison for the Asymmetric Henry Reaction

The development of catalytic asymmetric Henry reactions has been a significant area of research. While specific data for this compound is limited, general trends with various catalyst systems can be extrapolated.

Catalyst TypeChiral Ligand ExampleTypical Enantioselectivity (ee)
Copper(II) Complexes Bis(oxazoline) (BOX)High (up to 99%)
Organocatalysts Chiral ThioureasGood to High
Lanthanide Complexes BINOL-derived ligandsGood to High

Mechanistic Rationale for Asymmetric Induction:

Chiral catalysts in the Henry reaction typically function by coordinating to both the aldehyde and the nitronate anion, creating a chiral environment that directs the nucleophilic attack to one face of the aldehyde. For example, chiral copper(II)-bis(oxazoline) complexes act as Lewis acids to activate the aldehyde, while the geometry of the complex controls the facial selectivity of the incoming nitronate.

Catalytic Oxidation to Carboxylic Acid

The oxidation of the formyl group to a carboxylic acid yields 1-Boc-indoline-5-carboxylic acid, another important building block. Catalytic methods are preferred over stoichiometric oxidants to minimize waste and improve safety.

Comparison of Catalytic Oxidation Methods

Catalyst SystemOxidantTypical ConditionsKey Features
Pinnick-type Oxidation NaClO₂t-BuOH/H₂O, 2-methyl-2-buteneHigh yield, mild conditions, selective for aldehydes.
TEMPO/NaOCl NaOClCH₂Cl₂/H₂O, NaHCO₃Efficient, catalytic in TEMPO.
Aerobic Oxidation (e.g., Au-Pd/C) O₂ or AirBase, solvent, elevated temp.Utilizes molecular oxygen as the ultimate oxidant.

Experimental Workflow for Pinnick-type Oxidation

Pinnick_Oxidation start Dissolve this compound in t-BuOH add_buffer Add NaH₂PO₄ buffer and 2-methyl-2-butene start->add_buffer add_oxidant Add aq. NaClO₂ dropwise at 0°C add_buffer->add_oxidant react Stir at room temperature (monitor by TLC) add_oxidant->react workup Quench with Na₂SO₃, extract, and purify react->workup product Isolate 1-Boc-indoline- 5-carboxylic acid workup->product

Caption: A typical workflow for the Pinnick oxidation of an aldehyde.

The Pinnick oxidation is a highly reliable and selective method for the oxidation of aldehydes to carboxylic acids in the presence of other functional groups. The use of 2-methyl-2-butene as a chlorine scavenger is crucial to prevent side reactions.

Conclusion

The selection of an appropriate catalyst for the transformation of this compound is a critical decision that significantly impacts the outcome of a synthetic sequence. This guide has provided a comparative analysis of various catalytic systems for key reactions, highlighting the advantages and mechanistic underpinnings of each approach. For researchers in drug discovery and development, a thorough understanding of these catalytic options is essential for the efficient and selective synthesis of novel indoline-based therapeutic agents. The provided protocols and data serve as a foundation for further optimization and application in complex synthetic endeavors.

References

A Senior Application Scientist's Guide to the Cross-Validation of Synthetic Routes for Key 1-Boc-5-Formylindoline Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 1-Boc-5-Formylindoline in Medicinal Chemistry

In the landscape of modern drug discovery, the indoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among its many derivatives, this compound has emerged as a critical intermediate, providing a versatile handle for the elaboration of complex molecular architectures. The presence of the formyl group at the C-5 position allows for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations, making it a cornerstone in the synthesis of novel therapeutic agents.

This guide provides a comprehensive cross-validation of the primary synthetic routes to this compound. As a Senior Application Scientist, my objective is to move beyond a mere recitation of protocols. Instead, this document will dissect the underlying chemical principles of each method, offering a comparative analysis of their efficiencies, scalability, and practical considerations. The experimental data and insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several distinct strategies. Each route presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency. Here, we will explore the most prominent methods:

  • Vilsmeier-Haack Formylation of 1-Boc-Indoline: A classic and powerful method for the formylation of electron-rich aromatic systems.

  • Directed ortho-Metalation (DoM) of 1-Boc-Indoline: A regioselective approach leveraging the directing capabilities of the tert-butoxycarbonyl (Boc) protecting group.

  • Formylation via Halogen-Metal Exchange of 5-Bromo-1-Boc-Indoline: A two-step approach involving the synthesis of a halogenated precursor followed by formylation.

  • Oxidation of 1-Boc-5-Methylindoline: A route that relies on the oxidation of a methyl group to an aldehyde.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich indoline ring.

Mechanism and Rationale

The reaction is initiated by the activation of DMF with POCl₃ to form the electrophilic Vilsmeier reagent. The electron-donating nature of the nitrogen atom in the indoline ring directs the electrophilic substitution primarily to the C-5 position, which is para to the nitrogen. The bulky Boc group on the nitrogen atom further enhances the electron density of the aromatic ring, facilitating the electrophilic attack. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

Experimental Protocol (Representative)
  • To a solution of 1-Boc-indoline (1.0 eq.) in anhydrous DMF (5-10 volumes) at 0 °C is slowly added phosphorus oxychloride (1.1-1.5 eq.).

  • The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by pouring it onto ice-water and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Workflow Diagram

Vilsmeier_Haack cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-Boc-Indoline 1-Boc-Indoline Electrophilic_Attack Electrophilic Attack on Indoline Ring 1-Boc-Indoline->Electrophilic_Attack DMF_POCl3 DMF / POCl3 Vilsmeier_Reagent_Formation Formation of Vilsmeier Reagent DMF_POCl3->Vilsmeier_Reagent_Formation Vilsmeier_Reagent_Formation->Electrophilic_Attack Hydrolysis Aqueous Workup (Hydrolysis) Electrophilic_Attack->Hydrolysis This compound This compound Hydrolysis->this compound DoM cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-Boc-Indoline 1-Boc-Indoline Lithiation Directed ortho-Lithiation 1-Boc-Indoline->Lithiation sBuLi_TMEDA s-BuLi / TMEDA sBuLi_TMEDA->Lithiation DMF DMF Formylation_Quench Quenching with DMF DMF->Formylation_Quench Lithiation->Formylation_Quench 1-Boc-Formylindoline 1-Boc-Formylindoline (Regioisomeric Mixture Possible) Formylation_Quench->1-Boc-Formylindoline Halogen_Metal_Exchange cluster_step1 Step 1: Bromination cluster_step2 Step 2: Formylation 1-Boc-Indoline 1-Boc-Indoline Brominating_Agent Brominating Agent (e.g., NBS) 1-Boc-Indoline->Brominating_Agent 5-Bromo-1-Boc-Indoline 5-Bromo-1-Boc-Indoline Brominating_Agent->5-Bromo-1-Boc-Indoline nBuLi n-BuLi 5-Bromo-1-Boc-Indoline->nBuLi Halogen_Metal Halogen-Metal Exchange nBuLi->Halogen_Metal DMF DMF Formylation_Quench Quenching with DMF DMF->Formylation_Quench Halogen_Metal->DMF This compound This compound Formylation_Quench->this compound Oxidation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-Boc-5-Methylindoline 1-Boc-5-Methylindoline Oxidizing_Agent Oxidizing Agent (e.g., MnO2) 1-Boc-5-Methylindoline->Oxidizing_Agent Oxidation Oxidation of Methyl Group Oxidizing_Agent->Oxidation This compound This compound Oxidation->this compound

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Boc-5-formylindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Boc-5-formylindoline (CAS 879887-32-8). As drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, from synthesis to disposal. This document synthesizes regulatory standards with field-proven best practices to ensure that waste streams containing this specialty chemical are managed with the utmost care. The overriding principle is that no procedure should begin without a clear plan for the disposal of all potential waste products.[1]

Part 1: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the material's hazards. While a specific, comprehensive Safety Data Sheet (SDS) with all hazard classifications for this compound is not always readily available, we can infer its likely hazard profile by examining structurally similar compounds.[2][3] This practice of using surrogate data is a standard and necessary component of risk assessment for novel or specialty research chemicals.

Analysis of related Boc-protected formyl-indoles and isoindolines reveals a consistent pattern of hazards.[4][5][6] Based on this data, laboratory personnel should handle this compound as a hazardous substance with the following potential classifications.

Table 1: Inferred GHS Hazard Profile for this compound
Hazard ClassGHS CodeSignal WordHazard StatementSource(s)
Acute Toxicity, OralH302WarningHarmful if swallowed[4][5][6]
Skin Corrosion/IrritationH315WarningCauses skin irritation[4][5][6]
Serious Eye Damage/IrritationH319WarningCauses serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation[4][5]

Given these potential hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 2: Recommended Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).To prevent skin irritation upon contact.[6]
Eye/Face Protection Safety glasses with side-shields or goggles.To prevent serious eye irritation from dust or splashes.[7]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood.[8]To prevent respiratory tract irritation from inhalation of dust.

Part 2: Pre-Disposal Planning and Waste Minimization

Effective waste management follows a strategic hierarchy that prioritizes the reduction of waste at its source.[1] Before generating waste, consider the following principles:

  • Source Reduction : Order only the quantity of this compound required for your experiments to avoid surplus.[9]

  • Inventory Management : Maintain a clear and updated inventory of your chemicals to prevent ordering duplicates and to track expiration dates.[9]

  • Scale Reduction : When feasible, reduce the scale of experiments to minimize the volume of waste produced.[9]

Part 3: Step-by-Step Disposal Protocol

All chemical waste must be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health & Safety (EH&S) department.[10] The disposal of this compound and materials contaminated with it is strictly prohibited via sewer drains or in regular trash.[11]

Step 1: Waste Characterization and Segregation
  • Characterize the Waste : Based on the inferred hazards, this compound waste is classified as a hazardous chemical waste due to its toxicity.[12]

  • Segregate the Waste : This compound is a non-halogenated organic solid. It must be placed in a waste stream designated for this category.

    • Rationale : Proper segregation is crucial for safety and disposal compliance.[12][13] Mixing incompatible waste streams can cause dangerous chemical reactions. Furthermore, disposal facilities often use different treatment processes for halogenated versus non-halogenated compounds, making segregation essential for cost-effective and environmentally sound disposal.[1]

Step 2: Containerization and Labeling
  • Select a Compatible Container : Use a clean, sealable, solid-waste container that is compatible with organic chemicals (e.g., a high-density polyethylene (HDPE) drum or pail).[10][14] The container must be free from damage or deterioration.[12]

  • Label the Container : As soon as the first particle of waste is added, affix a "Hazardous Waste" label provided by your institution's EH&S office.[10][15]

    • The label must include:

      • The words "Hazardous Waste".[15]

      • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • The specific hazard characteristics (e.g., "Toxic," "Irritant").[15]

      • The accumulation start date.

    • Rationale : The U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) mandate clear and accurate labeling to ensure safe handling, storage, and transport, and to inform emergency responders of the container's contents.[16][17]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)
  • Designate an SAA : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[9][15]

  • Maintain Container Integrity : Keep the waste container securely closed at all times, except when adding waste.[9][10]

  • Storage Limits : Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[9][10] Once these limits are reached, the waste must be moved to a central accumulation area within three days.[9]

    • Rationale : SAAs are a provision of the Resource Conservation and Recovery Act (RCRA) that allows for the safe, temporary collection of waste in a laboratory before it is moved to a main storage area.[16][18] Keeping containers closed prevents the release of vapors and protects against spills.[14]

Step 4: Arranging for Final Disposal
  • Contact EH&S : When the container is full or you have finished the project, contact your institution's EH&S department or designated hazardous waste management provider to arrange for pickup.[9]

  • Final Disposal Method : The recommended final disposal method for this type of solid organic waste is controlled incineration in a licensed chemical destruction plant.[11][19] This process ensures the complete destruction of the hazardous compound.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.

G cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Protocol start Waste Containing This compound Generated solid_waste Contaminated Solid Waste (e.g., gloves, weigh paper) start->solid_waste unused_chemical Unused or Expired Pure Chemical start->unused_chemical empty_container Empty Product Container start->empty_container characterize Characterize as Hazardous Waste (Toxic, Irritant) solid_waste->characterize unused_chemical->characterize decontaminate Decontaminate Container (Triple Rinse with appropriate solvent) empty_container->decontaminate Follow Institutional Policy segregate Segregate into 'Non-Halogenated Solid Organic Waste' Stream characterize->segregate containerize Place in Labeled, Compatible Waste Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store pickup Arrange for EH&S Pickup for Incineration store->pickup collect_rinsate Collect Rinsate as Hazardous Liquid Waste decontaminate->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste decontaminate->dispose_container collect_rinsate->containerize To Liquid Waste Stream

Caption: Decision workflow for the disposal of this compound waste.

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is essential to mitigate exposure and environmental contamination.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain : If the spill is small and you are trained to handle it, prevent its spread. Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Avoid raising dust.[11]

  • Personal Protection : Wear the appropriate PPE as outlined in Table 2 before attempting cleanup.

  • Cleanup : Carefully collect the absorbed material and any contaminated debris using spark-proof tools.[11] Place all cleanup materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate : Clean the spill area thoroughly with soap and water.[11]

  • Report : Report the incident to your laboratory supervisor and EH&S department, regardless of the spill's size.

Part 5: Disposal of Empty Containers

An "empty" container that held a hazardous chemical is still subject to regulation until properly decontaminated.[1]

  • Remove All Material : Ensure that all possible material has been removed from the container by standard practices (e.g., scraping, draining).[1]

  • Rinse the Container : For non-acutely hazardous chemicals, triple rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.

    • Crucially, the rinsate is considered hazardous waste. [1] Collect all rinsate and dispose of it in the appropriate liquid hazardous waste stream (e.g., "Non-Halogenated Solvent Waste").

  • Deface the Label : Completely remove or deface the original manufacturer's label to prevent confusion.[10]

  • Final Disposal : Once decontaminated and defaced, the container can typically be disposed of as regular solid waste or recycled, in accordance with your institution's policies.[10]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and professional integrity.

References

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